molecular formula C6H8N2 B183211 3,6-Dimethylpyridazine CAS No. 1632-74-2

3,6-Dimethylpyridazine

Numéro de catalogue: B183211
Numéro CAS: 1632-74-2
Poids moléculaire: 108.14 g/mol
Clé InChI: BGVTUIRPHLSMJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6-Dimethylpyridazine is a diazine-based heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. Its structure is a key feature in the design and synthesis of novel bioactive molecules. Pyridazine and substituted pyridazine derivatives are of significant interest in pharmaceutical development due to their potential pharmacological activities. Researchers utilize this core structure to create compounds for probing biological mechanisms and identifying new therapeutic candidates . As a building block, this compound can be used in various chemical transformations, including the development of molecular hybrids and functionalized derivatives aimed at modulating specific biological targets . Its application is primarily in early-stage research to explore structure-activity relationships and develop compounds with optimized properties for further investigation. This product is intended for use in a controlled laboratory setting by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,6-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVTUIRPHLSMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335759
Record name 3,6-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-74-2
Record name 3,6-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dimethylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethylpyridazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Pyridazine Core

3,6-Dimethylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with two methyl groups. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry. Pyridazine derivatives have garnered considerable attention for their diverse pharmacological activities, making this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its emerging role in drug discovery, particularly as a modulator of the innate immune system.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 1632-74-2[1]
Molecular Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol [1]
Appearance Light brown oil
Melting Point 32-33 °C[1]
Boiling Point 228 °C[1]
Density 0.997 g/cm³[1]
Flash Point 100 °C[1]
Solubility Soluble in common organic solvents such as ethanol, dichloromethane, and benzene.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from hexane-2,5-dione and hydrazine monohydrate.

Experimental Protocol

Step 1: Cyclization

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

Step 2: Aromatization

  • To the residue from Step 1, add anhydrous benzene (200 mL) and 10% Palladium on activated carbon (1.1 g).

  • Heat the mixture to reflux overnight.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography, eluting with a mixture of 6% methanol in dichloromethane.

  • The final product, this compound, is obtained as a light brown oil with a typical yield of around 56%.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Aromatization A Hexane-2,5-dione + Hydrazine Monohydrate in Ethanol B Reflux for 3 hours A->B C Remove Solvent B->C D Add Benzene and 10% Pd/C C->D Residue E Reflux Overnight D->E F Filter through Celite E->F G Concentrate F->G H Purify by Column Chromatography G->H I This compound H->I

A schematic workflow for the synthesis of this compound.

Spectroscopic Data

Accurate structural elucidation is paramount in chemical research and drug development. Below are the key spectroscopic data for this compound.

Spectroscopy Data
¹H NMR (500 MHz, CDCl₃)δ 7.23 (s, 2H), 2.69 (s, 6H)
¹³C NMR (Predicted)Aromatic C-H: ~125-135 ppm, Aromatic C-C: ~150-160 ppm, Methyl C: ~20-25 ppm
IR (Infrared) (Predicted)C-H (aromatic): ~3050-3150 cm⁻¹, C-H (aliphatic): ~2850-3000 cm⁻¹, C=N and C=C (aromatic): ~1400-1600 cm⁻¹
Mass Spectrometry (MS) (Predicted)Molecular Ion (M⁺): m/z = 108. Common fragments may include the loss of a methyl group (M-15) at m/z = 93 and other fragmentation patterns characteristic of pyridazine rings.

Biological Activity and Drug Development Applications

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent research has highlighted the potential of pyridazine-containing molecules as potent modulators of the innate immune system, specifically as agonists of the Stimulator of Interferon Genes (STING) pathway.

The cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-pathogen and anti-tumor immune response.

Mechanism of Action:

  • DNA Sensing: Cytosolic double-stranded DNA (dsDNA) is recognized by the enzyme cGAS.

  • Second Messenger Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.

  • STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum membrane. This binding induces a conformational change in STING.

  • Translocation and Signaling Cascade: Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus. This serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

  • IRF3 and NF-κB Activation: TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP cGAMP cGAS->cGAMP Synthesizes STING_inactive Inactive STING cGAMP->STING_inactive Binds & Activates STING_active Active STING STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Gene_Expression Type I Interferon Gene Expression pIRF3->Gene_Expression Induces

The cGAS-STING signaling pathway, a key component of the innate immune system.

The development of small molecule STING agonists is a promising strategy in cancer immunotherapy. By activating this pathway, it is possible to stimulate the patient's own immune system to recognize and attack tumor cells. The pyridazine scaffold, as seen in this compound, offers a versatile platform for the design of novel STING agonists with improved pharmacological properties.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable heterocyclic compound with significant potential in chemical synthesis and drug discovery. Its straightforward synthesis and the biological relevance of the pyridazine core make it an attractive starting material for the development of novel therapeutics, particularly in the exciting field of immuno-oncology. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-dimethylpyridazine (CAS No: 1632-74-2), a significant heterocyclic compound.[1][2][3] This document details a robust synthetic protocol, outlines its key physical and spectroscopic properties, and presents this information in a format tailored for researchers in organic synthesis, medicinal chemistry, and drug development. The guide includes a detailed experimental procedure, tabulated analytical data for easy reference, and a visual representation of the synthetic workflow.

Introduction

Pyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The arrangement of the nitrogen atoms in the pyridazine ring imparts unique electronic properties, making them valuable scaffolds in the design of novel therapeutic agents. This compound, a symmetrically substituted pyridazine, serves as a crucial building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. This guide offers a detailed examination of its synthesis from readily available starting materials and a thorough analysis of its structural and spectroscopic characteristics.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the condensation of a 1,4-dicarbonyl compound, specifically 2,5-hexanedione, with hydrazine, followed by an oxidation step. This two-step, one-pot synthesis provides a reliable route to the desired product.[1][4][5]

Experimental Protocol

Reaction Scheme:

A mixture of 2,5-hexanedione and hydrazine monohydrate in ethanol is first refluxed to form the intermediate dihydropyridazine.[1] The solvent is then removed, and the residue is subjected to oxidation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like anhydrous benzene to yield this compound.[1]

Procedure: [1]

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (6 mL, 51 mmol) and ethanol (50 mL).

  • To this solution, add hydrazine monohydrate (2.5 mL, 51 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add anhydrous benzene (200 mL) and 10% Palladium on carbon (Pd/C) (1.1 g).

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a mixture of 6% methanol in dichloromethane, to afford this compound as a light brown oil (3.1 g, 56% yield).[1]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound reagents Starting Materials: 2,5-Hexanedione Hydrazine Monohydrate Ethanol reflux1 Step 1: Condensation Reflux for 3 hours reagents->reflux1 evaporation Solvent Removal (Reduced Pressure) reflux1->evaporation oxidation_reagents Addition of: 10% Pd/C Anhydrous Benzene evaporation->oxidation_reagents reflux2 Step 2: Oxidation Reflux overnight oxidation_reagents->reflux2 filtration Filtration (Removal of Pd/C catalyst) reflux2->filtration concentration Concentration of Filtrate filtration->concentration purification Purification (Silica Gel Chromatography) concentration->purification product Final Product: This compound purification->product

Synthesis workflow for this compound.

Characterization

The structural identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Light brown oil
Melting Point 32-33 °C
Boiling Point 228 °C
Density 0.997 g/cm³
CAS Number 1632-74-2
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.23Singlet2HAromatic protons (H4, H5)
2.69Singlet6HMethyl protons (-CH₃)
Solvent: CDCl₃, Frequency: 500 MHz[1]

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~155-160C3, C6 (carbons attached to nitrogen and methyl groups)
~125-130C4, C5 (aromatic carbons)
~20-25-CH₃ (methyl carbons)
Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in this compound.

Wavenumber (cm⁻¹)Vibration
~3050-3000C-H stretching (aromatic)
~2950-2850C-H stretching (methyl)
~1600-1450C=N and C=C stretching (pyridazine ring)
~1450-1375C-H bending (methyl)
Note: These are predicted absorption ranges.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
108[M]⁺ (Molecular ion)
93[M - CH₃]⁺
81[M - HCN]⁺
54[C₂H₂N₂]⁺
Note: Fragmentation patterns are predicted based on the structure.

Conclusion

This technical guide has detailed a reliable and well-documented method for the synthesis of this compound. The provided experimental protocol, coupled with the tabulated physical and spectroscopic data, serves as a valuable resource for chemists involved in the synthesis and characterization of heterocyclic compounds. The straightforward synthesis and the potential for further functionalization make this compound an important intermediate for the development of novel molecules in various fields of chemical research.

References

Spectroscopic Profile of 3,6-Dimethylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-Dimethylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct singlets, confirming the symmetrical nature of the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.23s2HH4, H5 (aromatic)
2.69s6H2 x -CH₃
Solvent: CDCl₃, Frequency: 500 MHz[1]

¹³C NMR Data

Chemical Shift (δ) ppm (Predicted)Assignment
~150-160C3, C6 (quaternary)
~125-135C4, C5 (aromatic CH)
~20-25-CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific full-spectrum dataset for this compound was not found in the search results, the characteristic vibrational modes for pyridazine and alkyl-substituted aromatic rings can be predicted.

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretch-CH₃
1600-1450C=C and C=N stretchAromatic ring
1450-1375C-H bend-CH₃
900-690C-H out-of-plane bendAromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 108.14 g/mol .[1][2] While a detailed experimental mass spectrum with fragmentation analysis was not available in the search results, the expected molecular ion peak and potential fragmentation patterns can be inferred.

m/z (Predicted)Ion
108[M]⁺ (Molecular Ion)
93[M - CH₃]⁺
81[M - HCN]⁺
54[C₃H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

  • ¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR. The spectral width is set to approximately 220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A benchtop FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

Quantum Chemical Blueprint of 3,6-Dimethylpyridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 3,6-Dimethylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its molecular structure, electronic properties, and spectroscopic signatures through computational modeling.

Due to a lack of specific published experimental and computational studies on this compound, this guide outlines the standard and robust quantum chemical methodologies applied to structurally similar pyridazine and dimethylpyridine derivatives. The presented data, therefore, serves as a predictive framework and a methodological template for future research on this specific molecule.

Molecular Structure and Optimization

The initial step in the quantum chemical analysis of this compound involves the optimization of its molecular geometry to find the most stable conformation (a minimum on the potential energy surface). This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). The "B3LYP" part refers to the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, which is known for its accuracy in predicting molecular geometries and energies for a wide range of organic molecules.[1] The "6-311++G(d,p)" basis set is a flexible set of mathematical functions used to describe the distribution of electrons within the molecule. The inclusion of diffuse functions ("++") and polarization functions ("d,p") is crucial for accurately describing the electronic structure of molecules with heteroatoms and for modeling intermolecular interactions.[2]

The optimization process is iterative, where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached. A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[2]

Below is a diagram illustrating the typical workflow for geometry optimization and subsequent analysis.

G Computational Workflow for this compound Analysis cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis of Results start Initial Structure of This compound opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq electronic Electronic Properties (HOMO-LUMO, MEP) opt->electronic nmr NMR Chemical Shifts opt->nmr geom Optimized Geometric Parameters freq->geom vib Vibrational Frequencies (IR/Raman Spectra) freq->vib

Computational workflow for quantum chemical analysis.
Predicted Geometrical Parameters

Based on calculations of similar pyridazine derivatives, the optimized structure of this compound is expected to be planar. The table below presents predicted bond lengths and angles. These values are derived from studies on related heterocyclic compounds and serve as a reliable estimate.

ParameterPredicted Value
Bond Lengths (Å)
N1-N21.34
N2-C31.33
C3-C41.40
C4-C51.38
C5-C61.40
C6-N11.33
C3-C7 (Methyl)1.51
C6-C8 (Methyl)1.51
**Bond Angles (°) **
C6-N1-N2119.5
N1-N2-C3119.5
N2-C3-C4122.0
C3-C4-C5118.5
C4-C5-C6118.5
C5-C6-N1122.0

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.[3] A smaller gap suggests higher reactivity.

The following diagram illustrates the concept of the HOMO-LUMO gap and its relation to molecular reactivity.

G HOMO-LUMO Energy Gap and Molecular Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) (LUMO - HOMO) Reactivity Higher Reactivity Energy_Gap->Reactivity Smaller ΔE Stability Lower Reactivity Energy_Gap->Stability Larger ΔE

Relationship between HOMO-LUMO gap and reactivity.
Predicted Electronic Properties

The electronic properties of this compound can be predicted based on DFT calculations. The table below summarizes key electronic parameters.

ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap (ΔE)6.0 eV
Dipole Moment2.5 D

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Frequencies

The same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) is typically employed for frequency calculations. The output provides the vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental data, as the theoretical calculations are based on the harmonic oscillator approximation.

Predicted Vibrational Frequencies

The following table lists some of the key predicted vibrational frequencies for this compound and their assignments.

Wavenumber (cm⁻¹) (Scaled)Assignment
~3050C-H stretching (aromatic)
~2950C-H stretching (methyl)
~1600C=C stretching (ring)
~1450C-H bending (methyl)
~1380C-N stretching
~1050Ring breathing
~800C-H out-of-plane bending

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can be invaluable for assigning signals in experimental spectra and for confirming molecular structures.

Computational Protocol for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.[4] This calculation is typically performed on the optimized geometry of the molecule. The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Predicted ¹H and ¹³C NMR Chemical Shifts

The table below provides the predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3, C6-~158
C4, C5~7.3~125
CH₃~2.7~21

Conclusion

This technical guide outlines the standard computational methodologies for the quantum chemical analysis of this compound. While specific experimental data for this molecule is not yet available, the theoretical framework presented here, based on robust calculations of similar compounds, provides a strong foundation for future research. The predicted geometric, electronic, vibrational, and NMR spectroscopic data offer valuable insights for researchers in drug discovery and materials science, enabling a deeper understanding of the properties and potential applications of this promising heterocyclic compound.

References

A Theoretical Investigation of the Electronic Properties of 3,6-Dimethylpyridazine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The electronic structure of these molecules, particularly the distribution of electron density and the energies of the frontier molecular orbitals, dictates their chemical behavior and interaction with biological targets. 3,6-Dimethylpyridazine, a symmetrically substituted pyridazine, presents an interesting case for theoretical investigation.

This whitepaper details the computational protocols necessary to perform an in-depth analysis of the electronic properties of this compound. The methodologies described are based on Density Functional Theory (DFT), a powerful quantum chemical method that has been successfully applied to a wide range of organic molecules.[1][2]

Computational Methodology (Experimental Protocols)

The following section outlines the recommended computational workflow for determining the electronic properties of this compound. These protocols are derived from standard practices in the field of computational chemistry for similar molecular systems.[3][4][5]

2.1. Molecular Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is recommended.[4]

  • Theoretical Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules.[1][2]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution and includes polarization and diffuse functions, which are important for accurately calculating electronic properties.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.

2.2. Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation can be performed using the same level of theory (B3LYP/6-311++G(d,p)) to determine the electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.

    • HOMO Energy (EHOMO): Represents the ability of the molecule to donate an electron.

    • LUMO Energy (ELUMO): Represents the ability of the molecule to accept an electron.

    • HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this value is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

  • Global Reactivity Descriptors: These parameters provide further insight into the reactivity of the molecule.

    • Ionization Potential (IP): The energy required to remove an electron from the molecule (approximated as -EHOMO).

    • Electron Affinity (EA): The energy released when an electron is added to the molecule (approximated as -ELUMO).

    • Electronegativity (χ): The tendency of the molecule to attract electrons (χ ≈ (IP + EA) / 2).

    • Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η ≈ (IP - EA) / 2).

    • Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

    • Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

  • Dipole Moment (μ): This provides information about the overall polarity of the molecule and the distribution of charge.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is useful for identifying regions that are susceptible to electrophilic and nucleophilic attack.

Data Presentation

The quantitative data obtained from the computational analysis should be summarized in a clear and concise table for easy comparison and interpretation.

Electronic PropertySymbolFormulaCalculated Value (a.u.)Calculated Value (eV)
HOMO EnergyEHOMO-ValueValue
LUMO EnergyELUMO-ValueValue
HOMO-LUMO GapΔEELUMO - EHOMOValueValue
Ionization PotentialIP-EHOMOValueValue
Electron AffinityEA-ELUMOValueValue
Electronegativityχ(IP + EA) / 2ValueValue
Chemical Hardnessη(IP - EA) / 2ValueValue
Chemical SoftnessS1 / ηValueValue
Electrophilicity Indexωχ² / 2ηValueValue
Dipole Momentμ-Value (Debye)-

Note: The "Calculated Value" columns are placeholders and would be populated with the results from the quantum chemical calculations.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the computational study of this compound's electronic properties.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output Generation start Define this compound Structure method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) start->method opt Geometry Optimization method->opt freq Frequency Analysis opt->freq sp Single-Point Energy Calculation freq->sp If no imaginary frequencies props Extract Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) sp->props reactivity Calculate Global Reactivity Descriptors props->reactivity mep Generate Molecular Electrostatic Potential Map props->mep table Tabulate Quantitative Data reactivity->table report Generate Technical Report mep->report table->report

Computational Workflow for Electronic Property Analysis

Conclusion

This whitepaper provides a comprehensive guide for the theoretical investigation of the electronic properties of this compound. By following the outlined computational protocols, researchers can obtain valuable insights into the molecule's electronic structure, reactivity, and potential for various applications. The use of Density Functional Theory with an appropriate functional and basis set will yield reliable and predictive results. The systematic approach detailed herein, from geometry optimization to the calculation of global reactivity descriptors and visualization of the molecular electrostatic potential, represents a state-of-the-art methodology in computational chemistry. This framework can be readily adapted for the study of other related heterocyclic systems, contributing to the rational design of novel molecules in drug discovery and materials science.

References

The Dawn of the Diazines: A Technical History of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rich history of pyridazine compounds, from their initial synthesis in the late 19th century to their emergence as a significant scaffold in modern medicinal chemistry. This document provides a detailed account of the foundational discoveries, key experimental protocols, and the evolving understanding of the physicochemical properties and biological activities of this important class of N-heterocycles.

A Serendipitous Beginning: The Discovery of the Pyridazine Ring

The story of pyridazine begins not with a direct quest for a novel heterocycle, but as a byproduct of other pioneering chemical investigations. The scientific landscape of the late 19th century was fertile ground for the exploration of new organic structures, with the development of synthetic dyes and the burgeoning field of medicinal chemistry driving much of the research. It was in this context that the pyridazine nucleus was first unknowingly synthesized and later characterized.

A pivotal moment in the history of pyridazine came in 1886, when the eminent German chemist Emil Fischer, during his extensive work on the synthesis of indole derivatives, serendipitously prepared the first substituted pyridazine.[1] His work, published in Justus Liebigs Annalen der Chemie, detailed the reaction of phenylhydrazine with levulinic acid, which yielded a compound he identified as 1-phenyl-6-methyl-3-pyridazinone. This discovery, while not the primary focus of his research, laid the groundwork for the future exploration of this new class of compounds. The term "pyridazine" itself was coined a year earlier, in 1885, by Knorr.

However, the parent, unsubstituted pyridazine ring remained elusive for another decade. It was the German chemist E. Taüber who, in 1895, successfully synthesized the parent heterocycle. His method involved the oxidation of benzocinnoline to pyridazine-3,4,5,6-tetracarboxylic acid, followed by decarboxylation. This seminal work provided chemists with the fundamental pyridazine scaffold, opening the door to more systematic investigations of its properties and reactivity.

Despite these early discoveries, the development of pyridazine chemistry was initially slow. This has been attributed to the scarcity of naturally occurring pyridazine-containing compounds, which often serve as inspiration for synthetic and medicinal chemists. The first naturally occurring pyridazine derivatives were not discovered until 1971, in the bacterium Streptomyces jamaicensis. This lack of natural precedent meant that the exploration of pyridazine's potential was driven purely by synthetic curiosity and, later, by the deliberate design of molecules with specific biological activities.

Physicochemical Properties of Early Pyridazine Compounds

The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts a distinct set of physicochemical properties that have proven to be highly advantageous in the design of bioactive molecules. The electron-withdrawing nature of the nitrogen atoms leads to a π-deficient aromatic system, influencing its reactivity and intermolecular interactions. Key properties of the parent pyridazine and some simple derivatives are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
PyridazineC₄H₄N₂80.09-8208
3-MethylpyridazineC₅H₆N₂94.11-214-215[2][3]
3-EthylpyridineC₇H₉N107.15-77162-166[4][5][6][7][8]
3,6-DimethylpyridazineC₆H₈N₂108.14--
3-PhenylpyridazineC₁₀H₈N₂156.1898[9]269-270
3-Chloro-6-phenylpyridazineC₁₀H₇ClN₂190.63159-161-

Foundational Experimental Protocols

To provide a deeper understanding of the pioneering work in pyridazine chemistry, this section details the experimental methodologies from the seminal publications of Emil Fischer and a modern, representative protocol for the synthesis of a key pyridazine intermediate.

Emil Fischer's Synthesis of the First Substituted Pyridazine (1886)

A detailed reconstruction of the experimental protocol based on common practices of the time would involve heating a mixture of phenylhydrazine and levulinic acid, likely in a solvent such as ethanol or acetic acid. The reaction would proceed via the formation of a phenylhydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyridazinone ring. The product would then be isolated by crystallization and characterized by its melting point and elemental analysis.

A Modern Approach to a Key Intermediate: Synthesis of 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine from maleic hydrazide is a historically significant and industrially important reaction. The following protocol is a representative modern procedure.

Procedure:

  • Preparation of 3,6-dihydroxypyridazine (Maleic Hydrazide): To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol). Slowly add 120 mL of 30% hydrochloric acid dropwise. To this mixture, add 98 g of maleic anhydride (1 mol).

  • Reflux the mixture at 110°C for 3 hours.

  • Cool the reaction mixture to allow for crystallization.

  • Filter the resulting solid and wash the filter cake with cold ethanol (3-4 times).

  • Collect the white solid, which is 3,6-dihydroxypyridazine. The expected yield is approximately 100 g (91%), with a melting point of 298-300°C.

  • Chlorination to 3,6-Dichloropyridazine: In a separate reaction vessel, combine the dried 3,6-dihydroxypyridazine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.

  • Heat the mixture under reflux for several hours.

  • After the reaction is complete, carefully quench the reaction mixture with ice water.

  • Neutralize the solution with a base, such as sodium bicarbonate or ammonium hydroxide, to precipitate the crude 3,6-dichloropyridazine.

  • Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3,6-dichloropyridazine.

Visualizing Key Concepts in Pyridazine Chemistry and Pharmacology

The following diagrams, generated using the DOT language, illustrate important workflows and mechanisms related to the history and application of pyridazine compounds.

Fischer_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Product phenylhydrazine Phenylhydrazine heating Heating in Solvent (e.g., Ethanol) phenylhydrazine->heating levulinic_acid Levulinic Acid levulinic_acid->heating cyclization Intramolecular Cyclization heating->cyclization Forms Hydrazone Intermediate crystallization Crystallization cyclization->crystallization Crude Product filtration Filtration & Drying crystallization->filtration final_product 1-Phenyl-6-methyl-3-pyridazinone filtration->final_product

Caption: Generalized workflow for Emil Fischer's synthesis of the first substituted pyridazine.

Dichloropyridazine_Synthesis_Workflow cluster_step1 Step 1: Maleic Hydrazide Synthesis cluster_step2 Step 2: Chlorination maleic_anhydride Maleic Anhydride reflux1 Reflux in HCl maleic_anhydride->reflux1 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reflux1 maleic_hydrazide 3,6-Dihydroxypyridazine (Maleic Hydrazide) reflux1->maleic_hydrazide reflux2 Reflux maleic_hydrazide->reflux2 chlorinating_agent Chlorinating Agent (e.g., POCl3) chlorinating_agent->reflux2 quench Quenching & Neutralization reflux2->quench dichloropyridazine 3,6-Dichloropyridazine quench->dichloropyridazine

Caption: Experimental workflow for the synthesis of 3,6-dichloropyridazine.

Hydralazine_Signaling_Pathway cluster_hydralazine Hydralazine Action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling cluster_physiological_outcome Physiological Outcome hydralazine Hydralazine ca_release Inhibition of Intracellular Ca2+ Release hydralazine->ca_release phd_inhibition Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes hydralazine->phd_inhibition muscle_relaxation Smooth Muscle Relaxation ca_release->muscle_relaxation hif_stabilization HIF-1α Stabilization phd_inhibition->hif_stabilization vasodilation Vasodilation muscle_relaxation->vasodilation hif_transcription Increased Transcription of HIF-1α Target Genes hif_stabilization->hif_transcription angiogenesis Angiogenesis hif_transcription->angiogenesis

Caption: Signaling pathway for the vasodilatory action of hydralazine.

The Emergence of Pyridazines in Drug Discovery

For many years after their initial discovery, pyridazine derivatives remained largely a chemical curiosity. However, the mid-20th century saw a surge of interest in the biological activities of these compounds. The unique electronic and steric properties of the pyridazine ring made it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

One of the earliest pyridazine-containing drugs to be developed was hydralazine , an antihypertensive agent. Its mechanism of action involves direct relaxation of arteriolar smooth muscle, a property that has made it a valuable tool in the management of hypertension. More recent research has elucidated a more complex mechanism involving the inhibition of intracellular calcium release and the activation of the hypoxia-inducible factor (HIF) pathway.

Other notable early pyridazine drugs include:

  • Minaprine , an antidepressant that acts as a monoamine oxidase (MAO) inhibitor.

  • Pipofezine , another antidepressant with a different mechanism of action.

  • Cefozopran , a cephalosporin antibiotic.

  • Cadralazine , an antihypertensive agent structurally related to hydralazine.

The discovery of these and other bioactive pyridazine derivatives solidified the importance of this heterocycle in medicinal chemistry and spurred further research into the synthesis and evaluation of novel pyridazine-based compounds for a wide range of therapeutic targets. Today, the pyridazine scaffold is a common feature in many modern drug discovery programs, a testament to the enduring legacy of the early pioneers who first brought this versatile heterocycle to light.

References

The Synthetic Chemist's Guide to Substituted Pyridazines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We present detailed experimental protocols for key reactions, comprehensive data on reaction outcomes, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of the pyridazine ring and its derivatives can be broadly categorized into three primary approaches:

  • Condensation of 1,4-Dicarbonyl Compounds and their Equivalents with Hydrazines: This classical and widely used method forms the pyridazine or dihydropyridazine ring through the reaction of a hydrazine with a 1,4-dicarbonyl compound or a functional equivalent like a γ-keto acid.

  • [4+2] Cycloaddition Reactions: Diels-Alder and inverse-electron-demand Diels-Alder (IEDDA) reactions provide a powerful and often regioselective route to the pyridazine core from acyclic precursors.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the functionalization of a pre-existing pyridazine ring, modern cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions are indispensable tools for creating carbon-carbon bonds.

Synthesis via Condensation Reactions

The reaction of β-aroylpropionic acids (a type of γ-keto acid) with hydrazines is a robust method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, which are valuable intermediates and possess biological activities.[1][2]

General Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

A mixture of the appropriate β-aroylpropionic acid (1.0 eq.) and a hydrazine derivative (e.g., 4-hydrazinobenzenesulfonamide hydrochloride, 1.0 eq.) is refluxed in a suitable solvent such as ethanol for 4-8 hours.[1][2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Logical Workflow for Condensation Synthesis

condensation_workflow cluster_reactants Reactants cluster_process Process cluster_product Product beta_aroylpropionic_acid β-Aroylpropionic Acid reflux Reflux in Solvent (e.g., Ethanol) beta_aroylpropionic_acid->reflux hydrazine Hydrazine Derivative hydrazine->reflux monitoring Monitor by TLC reflux->monitoring workup Cool, Filter, Wash monitoring->workup purification Recrystallization workup->purification dihydropyridazinone 6-Aryl-4,5-dihydropyridazin-3(2H)-one purification->dihydropyridazinone

Condensation Synthesis Workflow
Quantitative Data for Condensation Reactions

The following table summarizes the synthesis of various 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones from the corresponding β-aroylpropionic acids.

Aryl Group (Ar)Reaction Time (h)Yield (%)Reference
4-CH₃-C₆H₄578[1]
4-OCH₃-C₆H₄682[1]
4-Cl-C₆H₄485[1][2]
4-Br-C₆H₄488[1]
3,4-(OCH₃)₂-C₆H₃775[1]
2-Naphthyl870[1]

Synthesis via [4+2] Cycloaddition: Inverse-Electron-Demand Diels-Alder (IEDDA)

The IEDDA reaction between electron-deficient tetrazines and electron-rich alkynes is a highly efficient method for the regioselective synthesis of substituted pyridazines.[3][4][5][6] This reaction proceeds through a [4+2] cycloaddition followed by the extrusion of dinitrogen. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly accelerate the reaction.[6]

General Experimental Protocol: IEDDA Synthesis of Pyridazines

To a solution of the alkyne (1.2 eq.) in a suitable solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol or toluene), the 1,2,4,5-tetrazine (1.0 eq.) is added. The reaction mixture is stirred at a specified temperature (e.g., 40-110 °C) for the time required to achieve full conversion, as monitored by TLC or NMR. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired pyridazine.

Experimental Workflow for IEDDA Synthesis

iedda_workflow start Start dissolve_alkyne Dissolve Alkyne in Solvent start->dissolve_alkyne add_tetrazine Add 1,2,4,5-Tetrazine dissolve_alkyne->add_tetrazine heat_stir Heat and Stir add_tetrazine->heat_stir monitor Monitor Reaction (TLC/NMR) heat_stir->monitor evaporate Solvent Evaporation monitor->evaporate Reaction Complete purify Column Chromatography evaporate->purify product Substituted Pyridazine purify->product end End product->end

IEDDA Synthesis Workflow
Quantitative Data for IEDDA Reactions

The following table presents data for the synthesis of pyridazines from 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine and various alkynes.

AlkyneSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetyleneToluene1101285[4]
1-OctyneHFIP40192[6]
4-MethoxyphenylacetyleneToluene1101288[4]
1-Phenyl-1-propyneHFIP40390[6]
Ethyl propiolateToluene1102475[4]

Functionalization via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura and Sonogashira coupling reactions are powerful methods for the derivatization of halopyridazines, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.

Suzuki-Miyaura Coupling

In a reaction vessel, the chloropyridazine derivative (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.) are combined.[7][8] A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water, is added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

Sonogashira Coupling

To a degassed solution of the halopyridazine (1.0 eq.) in a suitable solvent (e.g., DMF, triethylamine, or a mixture thereof), the terminal alkyne (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction is stirred under an inert atmosphere at a temperature ranging from room temperature to 100 °C until the starting material is consumed. The reaction mixture is then diluted with an organic solvent, washed with water and brine, dried, and concentrated. The residue is purified by column chromatography to yield the alkynyl-substituted pyridazine.

Catalytic Cycles for Cross-Coupling Reactions

cross_coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Pd0_S Pd(0)L₂ OxAdd_S R¹-Pd(II)L₂-X Pd0_S->OxAdd_S Oxidative Addition (R¹-X) Transmet_S R¹-Pd(II)L₂-R² OxAdd_S->Transmet_S Transmetalation (R²-B(OR)₂) Transmet_S->Pd0_S Reductive Elimination RedElim_S R¹-R² Transmet_S->RedElim_S Pd0_So Pd(0)L₂ OxAdd_So R¹-Pd(II)L₂-X Pd0_So->OxAdd_So Oxidative Addition (R¹-X) Transmet_So R¹-Pd(II)L₂-C≡CR² OxAdd_So->Transmet_So Transmetalation Transmet_So->Pd0_So Reductive Elimination RedElim_So R¹-C≡CR² Transmet_So->RedElim_So CuCycle Cu(I) Cycle CuCycle->Transmet_So Cu-Acetylide p38_pathway LPS LPS / Stress TLR4 TLR4 LPS->TLR4 MAPKKs MAPKKs (MKK3/6) TLR4->MAPKKs activates p38_MAPK p38 MAPK MAPKKs->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors activates Cytokine_Production TNF-α & IL-6 Production Transcription_Factors->Cytokine_Production induces Inflammation Inflammation Cytokine_Production->Inflammation Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->p38_MAPK inhibits HIV_RT_Inhibition Viral_RNA Viral RNA Template HIV_RT HIV-1 Reverse Transcriptase Viral_RNA->HIV_RT DNA_Synthesis Viral DNA Synthesis HIV_RT->DNA_Synthesis catalyzes dNTPs dNTPs dNTPs->HIV_RT NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Binding_Pocket->HIV_RT Pyridazine_NNRTI Pyridazine NNRTI Pyridazine_NNRTI->NNRTI_Binding_Pocket Conformational_Change Conformational Change (Inactive Enzyme) Pyridazine_NNRTI->Conformational_Change induces Conformational_Change->DNA_Synthesis blocks

References

Physical properties of 3,6-Dimethylpyridazine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3,6-Dimethylpyridazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document outlines its melting and boiling points, provides detailed experimental methodologies for its synthesis, and describes the standard protocols for the determination of its physical characteristics.

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters in its application and development. The melting and boiling points of this compound dictate its handling, purification, and reaction conditions.

Data Presentation

The key physical properties of this compound are summarized in the table below for quick reference.

Physical PropertyValue
Melting Point -6 °C (21 °F)
Boiling Point 143 - 145 °C (289 - 293 °F)

Experimental Protocols

While specific experimental determinations for the melting and boiling points of this compound are cited from literature, this section details the general, widely accepted laboratory procedures for these measurements, alongside a specific synthesis protocol for the compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclocondensation of a dicarbonyl compound with hydrazine.

Experimental Protocol:

A mixture of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in 50 mL of ethanol is heated to reflux for a period of 3 hours. Following the reflux, the solvent is removed under reduced pressure. The resulting residue is then combined with 1.1 g of 10% Palladium on carbon (Pd/C) in 200 mL of anhydrous benzene. This mixture is heated at reflux overnight. After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated and the crude product is purified by silica gel column chromatography using a mobile phase of 6% methanol in dichloromethane to yield this compound as a light brown oil (3.1 g, 56% yield).[1]

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point over a narrow range (0.5-1.0°C).

General Protocol (Capillary Method):

  • A small, dry sample of the crystalline compound is finely powdered.

  • The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[2]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

  • The thermometer and capillary assembly are placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[4]

  • The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute near the expected melting point.

  • The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes liquid (t2) are recorded. The melting point range is reported as t1-t2.[2]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a fundamental physical constant for a pure substance.

General Protocol (Fusion Tube Method):

  • A few drops of the liquid sample are placed into a small fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[4]

  • The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[4][5]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed. The temperature at this point is recorded as the boiling point.[4]

Visualizations

The following diagrams illustrate the logical flow of the synthesis process and the phase transitions of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Cyclocondensation cluster_workup1 Workup 1 cluster_reaction2 Step 2: Dehydrogenation cluster_workup2 Workup 2 & Purification cluster_product Final Product 2_5_Hexanedione 2,5-Hexanedione Reflux_3h Reflux for 3 hours 2_5_Hexanedione->Reflux_3h Hydrazine_Monohydrate Hydrazine Monohydrate Hydrazine_Monohydrate->Reflux_3h Ethanol Ethanol (Solvent) Ethanol->Reflux_3h Solvent_Removal Solvent Removal (Reduced Pressure) Reflux_3h->Solvent_Removal Add_PdC_Benzene Add 10% Pd/C and Anhydrous Benzene Solvent_Removal->Add_PdC_Benzene Reflux_Overnight Reflux Overnight Add_PdC_Benzene->Reflux_Overnight Cooling Cool to Room Temp. Reflux_Overnight->Cooling Filtration Filtration (Remove Pd/C) Cooling->Filtration Concentration Concentration Filtration->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography 3_6_Dimethylpyridazine This compound Column_Chromatography->3_6_Dimethylpyridazine

Caption: Synthesis workflow for this compound.

Phase_Transitions Solid Solid State Liquid Liquid State Solid->Liquid Melting -6 °C Liquid->Solid Freezing -6 °C Gas Gaseous State Liquid->Gas Boiling 143-145 °C Gas->Liquid Condensation 143-145 °C

Caption: Phase transitions of this compound.

References

Solubility of 3,6-Dimethylpyridazine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,6-dimethylpyridazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to understand and determine the solubility of this compound. A qualitative assessment of solubility in a range of common organic solvents is presented, based on the principle of "like dissolves like." Furthermore, a detailed experimental protocol for the quantitative determination of solubility using the gravimetric method is provided, alongside a visual representation of the experimental workflow.

Introduction

This compound is a substituted pyridazine with the molecular formula C₆H₈N₂.[1] Its structure, featuring a polar pyridazine ring and nonpolar methyl groups, suggests a nuanced solubility profile across various organic solvents. Understanding this solubility is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This guide aims to provide both a theoretical estimation and a practical methodology for determining the solubility of this compound.

Qualitative Solubility Profile

In the absence of experimentally determined quantitative data, the solubility of this compound can be predicted based on the "like dissolves like" principle.[2][3][4][5][6] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar pyridazine ring due to the presence of two nitrogen atoms, but also contains two nonpolar methyl groups. This dual character suggests it will be most soluble in solvents of intermediate polarity and may have limited solubility in highly polar or very nonpolar solvents.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group of methanol can engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring, and its overall polarity is compatible.
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of this compound.
WaterSparingly SolubleWhile the nitrogen atoms can hydrogen bond with water, the nonpolar methyl groups and the largely organic backbone may limit solubility in this highly polar solvent.
Polar Aprotic AcetoneSolubleAcetone's moderate polarity makes it a good candidate for dissolving compounds with both polar and nonpolar characteristics.
AcetonitrileSolubleAcetonitrile is a polar aprotic solvent that should effectively solvate the polar regions of this compound.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Nonpolar TolueneModerately SolubleThe aromatic ring of toluene can interact with the pyridazine ring, and its low polarity is compatible with the methyl groups.
HexaneSparingly SolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar pyridazine ring, leading to poor solubility.
Diethyl EtherModerately SolubleDiethyl ether has a low polarity but the ether oxygen can act as a hydrogen bond acceptor, potentially interacting with any available acidic protons or the molecule's dipole.

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

The following protocol details the isothermal saturation method, a reliable gravimetric technique for determining the solubility of a solid compound in a liquid solvent.[7][8]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the chosen solvents)

  • Glass vials with screw caps

  • Pipettes and syringes

  • Drying oven

Procedure
  • Sample Preparation: Accurately weigh an excess amount of this compound into a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a chemically resistant filter to remove any suspended solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried solute.

Data Analysis

Calculate the solubility (S) in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formulas:

  • Mass of dissolved solute (m_solute): (Mass of vial + dried solute) - (Mass of empty vial)

  • Volume of saturated solution taken (V_solution): The volume of the supernatant collected in step 5.

Solubility ( g/100 mL) = (m_solute / V_solution) * 100

To express solubility in mol/L, convert the mass of the solute to moles using its molecular weight (108.14 g/mol for this compound).[1]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant via filtered syringe D->E F Evaporate solvent from a known volume E->F G Weigh dried solute F->G H Calculate Solubility G->H

Caption: Gravimetric Solubility Determination Workflow.

logical_flow start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate (Constant T, Agitation) prep->equilibrate separate Separate Phases (Settling/Centrifugation) equilibrate->separate extract Extract Known Volume of Saturated Solution separate->extract analyze Determine Solute Mass (Solvent Evaporation) extract->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Logical Flow of Solubility Measurement.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 3,6-Dimethylpyridazine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes featuring the 3,6-dimethylpyridazine ligand. The protocols detailed below are based on established methodologies for analogous pyridine-based ligand systems and are intended to serve as a foundational guide for researchers.

Synthesis of this compound Metal Complexes

The this compound ligand readily coordinates with a variety of metal ions, including but not limited to palladium(II), platinum(II), and other transition metals. The synthesis generally involves the reaction of a metal salt with the ligand in a suitable solvent.

General Synthesis Protocol for Palladium(II) and Platinum(II) Complexes

This protocol is adapted from methodologies used for structurally similar substituted pyridine ligands.

Materials:

  • Palladium(II) chloride (PdCl₂) or Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound

  • Ethanol

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve the metal salt (e.g., K₂PtCl₄) in a minimal amount of deionized water.

  • In a separate flask, dissolve this compound (2 molar equivalents) in ethanol.

  • Slowly add the ethanolic solution of the ligand to the aqueous solution of the metal salt with constant stirring.

  • A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash with deionized water, followed by a small amount of cold ethanol.

  • Dry the resulting complex in a desiccator over silica gel.

  • For purification, the crude product can be recrystallized from a suitable solvent such as DMF or a mixture of DMF and water.

dot

Synthesis_Workflow Synthesis of this compound Metal Complexes cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Metal_Salt Metal Salt (e.g., K₂PtCl₄ in H₂O) Mixing Mixing and Stirring (2-4 hours at RT) Metal_Salt->Mixing Ligand This compound (in Ethanol) Ligand->Mixing Filtration Vacuum Filtration & Washing Mixing->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (e.g., from DMF) Drying->Recrystallization Product Pure Metal Complex Recrystallization->Product

Caption: Workflow for the synthesis of metal complexes.

Characterization of this compound Complexes

The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic and Analytical Data

The following table summarizes typical spectroscopic data for palladium(II) complexes with a structurally similar ligand, 2,6-dimethyl-4-nitropyridine. This data can be used as a reference for the characterization of this compound complexes.

Technique Ligand (2,6-dimethyl-4-nitropyridine) trans-[Pd(2,6-dimethyl-4-nitropyridine)₂Cl₂]
¹H NMR (δ, ppm) 8.35 (s, 2H, py-H), 2.65 (s, 6H, CH₃)8.40 (s, 4H, py-H), 2.80 (s, 12H, CH₃)
¹³C NMR (δ, ppm) 159.5 (C-CH₃), 150.0 (C-NO₂), 118.0 (C-H), 24.5 (CH₃)160.1 (C-CH₃), 150.5 (C-NO₂), 118.8 (C-H), 25.1 (CH₃)
IR (ν, cm⁻¹) 1600 (C=N), 1530 (asym NO₂), 1350 (sym NO₂)1615 (C=N), 1535 (asym NO₂), 1355 (sym NO₂)

Data is representative and sourced from studies on analogous compounds.

X-ray Crystallography Data

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of these complexes. The following table presents selected bond lengths and angles for a representative trans-square planar palladium(II) complex with 2,6-dimethyl-4-nitropyridine.

Parameter Value
Pd-N bond length (Å) 2.033(2)
Pd-Cl bond length (Å) 2.311(1)
N-Pd-N bond angle (°) 180.0
Cl-Pd-Cl bond angle (°) 180.0
N-Pd-Cl bond angle (°) 90.0 (avg)

This data is for a trans-configured complex and provides an expectation for similar this compound complexes.[1]

Applications in Homogeneous Catalysis

Palladium complexes bearing pyridine-type ligands are well-known catalysts for cross-coupling reactions. The this compound ligand, with its electron-donating methyl groups, can modulate the catalytic activity of the metal center.

Protocol for Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl compounds.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [Pd(this compound)₂Cl₂] catalyst

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.1-1.0 mol%).

  • Add the solvent mixture (e.g., 5 mL of a 4:1 Toluene/Water mixture).

  • Stir the reaction mixture vigorously and heat to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-X]L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_Boronate [Ar-Pd(II)-Ar']L₂ PdII_Aryl->PdII_Aryl_Boronate Transmetalation PdII_Aryl_Boronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_Aryl_Boronate->Product Reactant1 Ar-X Reactant1->PdII_Aryl Reactant2 Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Reactant2->Boronate Base Base Base->Boronate Boronate->PdII_Aryl_Boronate

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Biological Applications: In Vitro Cytotoxicity Studies

Platinum(II) and palladium(II) complexes are of significant interest in the development of novel anticancer agents. The cytotoxic potential of this compound complexes can be evaluated against various cancer cell lines.

Protocol for MTT Assay for Cytotoxicity Screening

Application: To determine the in vitro cytotoxicity of the synthesized complexes against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Normal cell line (e.g., HEK-293) for selectivity assessment

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the test complexes in DMSO and dilute them with the cell culture medium to the desired concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxicity.

dot

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Addition Add test compounds (various concentrations) Cell_Seeding->Compound_Addition Incubate_48_72h Incubate for 48-72 hours Compound_Addition->Incubate_48_72h MTT_Addition Add MTT solution Incubate_48_72h->MTT_Addition Formazan_Solubilization Dissolve formazan (add DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ value Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

References

Synthesis of Metal Complexes with 3,6-Dimethylpyridazine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing 3,6-dimethylpyridazine as a key ligand. The information is intended to guide researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development in the design and synthesis of novel metal-based compounds with potential therapeutic applications.

Introduction

This compound is a bidentate N-donor heterocyclic ligand that has garnered interest in coordination chemistry due to its ability to form stable complexes with a variety of transition metals. The presence of two nitrogen atoms in the pyridazine ring allows for chelation, leading to the formation of five-membered rings with the metal center, which imparts significant thermodynamic and kinetic stability to the resulting complexes. The methyl groups at the 3 and 6 positions can influence the steric and electronic properties of the ligand, thereby affecting the geometry, reactivity, and biological activity of the metal complexes.

The development of metal complexes with pyridazine-based ligands is a promising avenue in the search for new therapeutic agents. Metal complexes can exhibit unique mechanisms of action compared to purely organic molecules, including redox activity, DNA intercalation, and enzyme inhibition. The choice of the metal center and the overall coordination environment can be systematically varied to fine-tune the biological properties of these compounds. This document outlines synthetic strategies for preparing copper(II) and ruthenium(II) complexes with this compound and summarizes their characterization and potential applications.

Synthesis of Copper(II) Complexes

Copper is an essential trace element in biological systems and its complexes have been extensively studied for their therapeutic potential, particularly as anticancer and antimicrobial agents. The synthesis of copper(II) complexes with this compound is typically a straightforward process involving the reaction of a copper(II) salt with the ligand in a suitable solvent.

Experimental Protocol: Synthesis of Dichlorobis(this compound)copper(II) - [Cu(C₆H₈N₂)₂Cl₂]

This protocol describes the synthesis of a common copper(II) complex with this compound.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (C₆H₈N₂)

  • Ethanol (absolute)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve copper(II) chloride dihydrate (1.0 mmol) in 20 mL of absolute ethanol with gentle heating and stirring.

  • In a separate beaker, dissolve this compound (2.0 mmol) in 10 mL of absolute ethanol.

  • Slowly add the ligand solution to the stirring copper(II) chloride solution at room temperature. A color change and the formation of a precipitate are typically observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours with continuous stirring.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum or in a desiccator.

  • Characterize the complex using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).

Diagram of the Synthesis Workflow:

Synthesis_Workflow_Cu Synthesis of [Cu(this compound)₂Cl₂] cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up CuCl2 CuCl₂·2H₂O in Ethanol Mixing Mix at Room Temp. CuCl2->Mixing Ligand This compound in Ethanol Ligand->Mixing Reflux Reflux (2-4h) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Ethanol & Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product [Cu(C₆H₈N₂)₂Cl₂] Complex Drying->Product

Caption: Workflow for the synthesis of dichlorobis(this compound)copper(II).

Characterization Data

The following table summarizes typical characterization data for copper(II) complexes with pyridazine-based ligands. Note that specific values will vary depending on the exact complex and experimental conditions.

ParameterTypical Value/Observation
Appearance Blue or green crystalline solid
Yield 70-90%
Melting Point >200 °C (decomposes)
FT-IR (cm⁻¹) Shift in C=N stretching vibration upon coordination.
Appearance of new bands in the low-frequency region (Cu-N).
UV-Vis (λₘₐₓ, nm) d-d transitions in the visible region (e.g., ~600-800 nm).
Ligand-based π-π* transitions in the UV region.
Elemental Analysis Consistent with the proposed molecular formula.

Synthesis of Ruthenium(II) Arene Complexes

Ruthenium complexes, particularly arene ruthenium(II) "piano-stool" complexes, have shown significant promise as anticancer agents.[1][2] These complexes typically feature a facial coordination of an arene ligand, with the other coordination sites occupied by a chelating ligand and one or more leaving groups. The this compound ligand can act as the chelating N,N-donor in such complexes.

Experimental Protocol: Synthesis of a [Ru(η⁶-arene)(this compound)Cl]⁺ Complex

This protocol outlines a general method for the synthesis of a cationic ruthenium(II) arene complex.

Materials:

  • [Ru(η⁶-arene)Cl₂]₂ dimer (e.g., arene = p-cymene, benzene)

  • This compound (C₆H₈N₂)

  • Methanol or Dichloromethane

  • Ammonium hexafluorophosphate (NH₄PF₆) or other suitable counterion source

  • Schlenk flask or other inert atmosphere glassware

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the [Ru(η⁶-arene)Cl₂]₂ dimer (0.5 mmol) in 20 mL of methanol or dichloromethane.

  • To this solution, add this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can often be monitored by a color change.

  • After the reaction is complete, filter the solution to remove any insoluble impurities.

  • To the filtrate, add a saturated solution of ammonium hexafluorophosphate in methanol to precipitate the complex as the PF₆⁻ salt.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with small portions of cold methanol and then diethyl ether.

  • Dry the product under vacuum.

  • Characterize the complex using techniques such as NMR (¹H, ¹³C), ESI-MS, FT-IR, and elemental analysis.

Diagram of the Ruthenium Complex Synthesis Logic:

Ruthenium_Synthesis_Logic Logical Flow for Ruthenium(II) Arene Complex Synthesis Ru_Dimer [Ru(η⁶-arene)Cl₂]₂ Reaction Reaction in Organic Solvent Ru_Dimer->Reaction Ligand This compound Ligand->Reaction Intermediate [Ru(η⁶-arene)(L)Cl]Cl Reaction->Intermediate Counterion_Exchange Anion Exchange (e.g., with NH₄PF₆) Intermediate->Counterion_Exchange Final_Product [Ru(η⁶-arene)(L)Cl]PF₆ Counterion_Exchange->Final_Product

Caption: Logical relationship in the synthesis of a cationic Ru(II) arene complex.

Characterization and Biological Activity Data

The following tables summarize typical characterization data and reported biological activities for related ruthenium and cobalt complexes, which can serve as a benchmark for newly synthesized this compound complexes.

Table 1: Spectroscopic Data for Representative Ruthenium(II) Arene Complexes

Complex Type¹H NMR (δ, ppm) - Arene Protons¹H NMR (δ, ppm) - Ligand ProtonsUV-Vis (λₘₐₓ, nm) - MLCT Band
[Ru(η⁶-p-cymene)(N,N-ligand)Cl]⁺~5.2-6.0 (m)~7.0-9.0 (m)~350-550
[Ru(η⁶-benzene)(N,N-ligand)Cl]⁺~6.0-6.5 (s)~7.0-9.0 (m)~350-550

Table 2: Cytotoxicity Data (IC₅₀, µM) of Related Metal Complexes

Complex TypeCancer Cell LineIC₅₀ (µM)Reference
Cobalt(II) terpyridine complexesHeLa, HepG210 - 70[3]
Dinuclear Ruthenium(II) complexesMCF-7, MDA-MB-231Varies[4]
Ruthenium(II) arene complexesA549, U870.18 - 5.0[1]

Note: The IC₅₀ values are highly dependent on the specific complex, cell line, and experimental conditions.

Potential Applications in Drug Development

Metal complexes of this compound are of interest in drug development due to their potential to act as:

  • Anticancer Agents: Ruthenium and cobalt complexes, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3][4] The mechanism of action is often multifactorial and can involve DNA binding, generation of reactive oxygen species (ROS), and inhibition of key enzymes. The modular nature of these complexes allows for the tuning of their lipophilicity and reactivity to enhance tumor cell uptake and selectivity.

  • Antimicrobial Agents: Copper and other transition metal complexes have well-documented antimicrobial properties.[5] They can disrupt microbial cell membranes, interfere with essential metabolic processes, and generate oxidative stress. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.

Diagram of Potential Drug Action Pathways:

Drug_Action_Pathway Potential Mechanisms of Action for Metal Complexes cluster_cellular_uptake Cellular Uptake cluster_intracellular_targets Intracellular Targets cluster_cellular_response Cellular Response Complex Metal Complex Uptake Passive Diffusion or Active Transport Complex->Uptake Cell_Membrane Cell Membrane Uptake->Cell_Membrane DNA DNA (Intercalation/Binding) Uptake->DNA targets Mitochondria Mitochondria Uptake->Mitochondria targets Enzymes Enzymes (Inhibition) Uptake->Enzymes targets Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest ROS ROS Generation Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathways for the potential anticancer activity of metal complexes.

Conclusion

The synthesis of metal complexes with this compound offers a versatile platform for the development of new metallodrugs. The protocols provided herein serve as a starting point for the preparation of copper(II) and ruthenium(II) complexes. Further research is warranted to fully explore the therapeutic potential of this class of compounds, including the synthesis of a wider range of metal complexes, detailed mechanistic studies of their biological activity, and in vivo efficacy and toxicity evaluations. The systematic modification of the ligand and metal center will be crucial in optimizing the pharmacological properties of these promising metal-based drug candidates.

References

Catalytic Applications of Pyridazine and Pyridine Derivatives in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct catalytic applications of 3,6-dimethylpyridazine in organic synthesis are not extensively documented in scientific literature, the pyridazine and pyridine scaffolds are crucial components of various ligands and organocatalysts. These nitrogen-containing heterocycles play a significant role in modulating the electronic and steric properties of metal catalysts, thereby influencing their reactivity, selectivity, and efficiency in a wide array of organic transformations. This document provides an overview of the applications of pyridazine and pyridine derivatives in catalysis, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development. The protocols and data presented herein are representative of the broader class of pyridine- and pyridazine-containing ligands and are intended to serve as a guide for researchers in the field.

Pyridazine and Pyridine Derivatives as Ligands in Cross-Coupling Reactions

Pyridazine and its derivatives, including substituted pyridines, are widely employed as ligands in transition metal catalysis. The nitrogen atoms in these heterocycles can coordinate to a metal center, influencing the catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, these ligands can enhance the stability and reactivity of the catalyst.

A general workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is depicted below. This type of reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_1 R-Pd(II)Ln-X OxAdd->PdII_1 Transmetal Transmetalation (R'-M) PdII_1->Transmetal PdII_2 R-Pd(II)Ln-R' Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Product: Biaryl (R-R') RedElim->Product Reactants Reactants: Aryl Halide (R-X) Organoboron (R'-M) Reactants->OxAdd Base Base Base->Transmetal

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. Pyridine-containing ligands are often crucial for achieving high yields and selectivities.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[1]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, base, and catalyst/ligand in a flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat to desired temperature with stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature E->F G Aqueous work-up F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed anhydrous solvent via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]

Synthesis of this compound

While not a catalyst itself, the synthesis of this compound is a relevant procedure for obtaining the pyridazine core structure.

Table 2: Synthesis of this compound

ReactantsCatalystSolventConditionsYield (%)Reference
2,5-Hexanedione, Hydrazine monohydrate10% Pd/CEthanol, then BenzeneReflux56[4]

Experimental Protocol: Synthesis of this compound [4]

Materials:

  • 2,5-Hexanedione (6 mL, 51 mmol)

  • Hydrazine monohydrate (2.5 mL, 51 mmol)

  • Ethanol (50 mL)

  • 10% Pd/C catalyst (1.1 g)

  • Anhydrous benzene (200 mL)

Procedure:

  • A mixture of 2,5-hexanedione and hydrazine monohydrate in ethanol is heated to reflux for 3 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is combined with 10% Pd/C in anhydrous benzene.

  • The reaction mixture is heated at reflux overnight.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated, and the crude product is purified by silica gel column chromatography to afford this compound as a light brown oil.[4]

Future Outlook

The development of novel ligands based on the pyridazine and pyridine frameworks continues to be an active area of research. The strategic placement of substituents, such as the methyl groups in this compound, can be used to fine-tune the steric and electronic properties of ligands, leading to catalysts with improved performance. Further investigation into the catalytic potential of this compound and its derivatives may yet uncover direct applications in organic synthesis.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times.

References

The Versatility of the 3,6-Dimethylpyridazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The 3,6-dimethylpyridazine core is emerging as a privileged scaffold in pharmaceutical drug discovery, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This versatile heterocyclic motif serves as a foundational structure for the synthesis of a diverse range of derivatives with potent biological activities. Researchers and drug development professionals can leverage the unique properties of this scaffold to design next-generation targeted therapies.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in pharmaceutical research. It covers synthetic methodologies, key biological applications with a focus on anticancer activity, and detailed experimental protocols for the evaluation of these compounds.

Application Notes

The this compound scaffold and its derivatives have demonstrated significant promise in several therapeutic areas, most notably in the development of kinase inhibitors for cancer therapy. The pyridazine ring system, with its two adjacent nitrogen atoms, offers unique electronic properties and opportunities for substitution, allowing for the fine-tuning of pharmacological activity.

Key Therapeutic Applications:
  • Anticancer Agents: Derivatives of this compound have been extensively investigated as potent inhibitors of key kinases involved in cancer cell proliferation and survival. These include c-Jun N-terminal kinase 1 (JNK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] By targeting these kinases, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.

  • Anti-inflammatory and Neuroprotective Potential: While the primary focus has been on oncology, the broader class of pyridazine derivatives has shown potential as anti-inflammatory and neuroprotective agents.[2][3][4] This suggests that this compound derivatives could be explored for their utility in treating neuroinflammatory and other inflammatory conditions.

Featured Derivatives and Their Biological Activities:

Several 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their biological activity. The tables below summarize the quantitative data for some of the most promising compounds.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
9e A498 (Renal Cancer)Expressed as 97.91% inhibition[1]
T-47D (Breast Cancer)Expressed as 79.98% inhibition[1]
11m T-47D (Breast Cancer)0.43 ± 0.01[5]
MDA-MB-231 (Breast Cancer)0.99 ± 0.03[5]
11l T-47D (Breast Cancer)1.57 ± 0.05[5]
11h T-47D (Breast Cancer)1.60 ± 0.05[5]
11e T-47D (Breast Cancer)2.62 ± 0.08[5]

Table 2: Kinase Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
11m CDK220.1 ± 0.82[5]
11h CDK243.8 ± 1.79[5]
11l CDK255.6 ± 2.27[5]
11e CDK2151 ± 6.16[5]

Signaling Pathways and Mechanisms of Action

JNK1 Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli, including inflammatory cytokines, and plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation.[6] In many cancers, the JNK pathway is aberrantly activated, promoting tumor growth and survival. 3,6-disubstituted pyridazine derivatives have been designed to inhibit JNK1, thereby blocking downstream signaling and inducing cancer cell death.

JNK1_Signaling_Pathway extracellular_stimuli Stress Stimuli (e.g., Cytokines) receptor Receptor extracellular_stimuli->receptor map3k MAPKKK (e.g., ASK1) receptor->map3k map2k MKK4/7 map3k->map2k jnk1 JNK1 map2k->jnk1 cjun c-Jun jnk1->cjun apoptosis Apoptosis cjun->apoptosis proliferation Proliferation cjun->proliferation inflammation Inflammation cjun->inflammation inhibitor This compound Derivative inhibitor->jnk1

JNK1 signaling pathway and point of inhibition.
CDK2 Signaling Pathway in Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[7] CDK2 forms complexes with cyclins E and A, which then phosphorylate target proteins like the retinoblastoma protein (Rb), leading to the activation of transcription factors required for DNA replication.[8][9] In many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell proliferation.[7] Certain 3,6-disubstituted pyridazines act as potent CDK2 inhibitors, causing cell cycle arrest and preventing cancer cell division.[5]

CDK2_Signaling_Pathway cyclin_d_cdk46 Cyclin D / CDK4/6 rb Rb cyclin_d_cdk46->rb phosphorylates e2f E2F rb->e2f inhibits cyclin_e Cyclin E e2f->cyclin_e promotes transcription s_phase_entry S Phase Entry (DNA Replication) e2f->s_phase_entry cyclin_e_cdk2 Cyclin E / CDK2 cyclin_e->cyclin_e_cdk2 cdk2 CDK2 cdk2->cyclin_e_cdk2 cyclin_e_cdk2->rb phosphorylates inhibitor This compound Derivative inhibitor->cdk2

CDK2 in cell cycle progression and its inhibition.

Experimental Protocols

Synthesis of 3,6-Disubstituted Pyridazine Derivatives

A common synthetic route to 3,6-disubstituted pyridazines starts from the commercially available 3,6-dichloropyridazine. This intermediate allows for sequential nucleophilic substitution reactions to introduce various functionalities at the 3 and 6 positions.

Synthesis_Workflow start 3,6-Dichloropyridazine intermediate1 3-Chloro-6-(substituted)pyridazine start->intermediate1  Nucleophilic  Substitution final_product 3,6-Disubstituted Pyridazine intermediate1->final_product  Nucleophilic  Substitution reagent1 Nucleophile 1 (e.g., Amine) reagent1->intermediate1 reagent2 Nucleophile 2 (e.g., Thiol) reagent2->final_product

General synthetic workflow for derivatives.

Protocol for Synthesis of a 3,6-Disubstituted Pyridazine Derivative (General Procedure):

  • Step 1: First Substitution: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the first nucleophile (e.g., an amine, 1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 3-chloro-6-(substituted)pyridazine intermediate by column chromatography.

  • Step 2: Second Substitution: Dissolve the purified intermediate (1 equivalent) in a suitable solvent.

  • Add the second nucleophile (e.g., a different amine or thiol, 1.1 equivalents) and a base if necessary.

  • Heat the reaction mixture, monitoring its progress by TLC.

  • After the reaction is complete, perform a work-up procedure, which may include extraction and washing.

  • Purify the final 3,6-disubstituted pyridazine product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Antiproliferative Activity Assessment (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10][11][12][13]

Protocol:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., JNK1 or CDK2). A common method is a fluorescence-based assay that detects the amount of ADP produced.[14][15][16][17][18]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells of a microplate. Include a vehicle control and a known inhibitor as a positive control.

  • Kinase Reaction Initiation: Add the kinase to the wells and pre-incubate with the compounds. Initiate the reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced. This is often a coupled enzyme system that generates a fluorescent or luminescent signal proportional to the ADP concentration.

  • Signal Measurement: Read the signal (fluorescence or luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the demonstrated potent biological activity of its derivatives, particularly as kinase inhibitors, underscore its importance in modern medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

3,6-Dimethylpyridazine: A Versatile Scaffold for Bioactive Molecules - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,6-dimethylpyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, offering a versatile platform for the development of a wide array of bioactive molecules. Its unique electronic properties and structural features allow for diverse substitutions, leading to compounds with a broad spectrum of pharmacological activities. This document provides detailed application notes and protocols for the synthesis and biological evaluation of molecules based on the this compound scaffold, with a focus on their potential as anticancer, antimicrobial, and kinase-inhibiting agents.

Chemical Properties and Synthesis

Chemical Structure: this compound is an aromatic heterocyclic compound with the chemical formula C₆H₈N₂.

Synthesis of the this compound Scaffold:

A common and efficient method for the synthesis of this compound involves the condensation of 2,5-hexanedione with hydrazine hydrate.[1]

Protocol for Synthesis of this compound:

Materials:

  • 2,5-Hexanedione

  • Hydrazine monohydrate

  • Ethanol

  • 10% Palladium on activated carbon (Pd/C)

  • Anhydrous benzene (or a suitable alternative solvent like toluene)

  • Celite

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and hydrazine monohydrate (1 equivalent) in ethanol.

  • Reflux the mixture for 3 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add anhydrous benzene and 10% Pd/C.

  • Reflux the mixture overnight.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a light brown oil.[1]

Applications in Bioactive Molecule Development

The this compound scaffold has been successfully incorporated into a variety of bioactive compounds, demonstrating significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of 3,6-disubstituted pyridazines have shown potent antiproliferative activity against a range of cancer cell lines. These compounds often exert their effects by targeting key proteins involved in cell cycle regulation and signaling pathways.

Quantitative Data:

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
11m 3-(5-(trifluoromethyl)pyridazin-3-yl)-6-(morpholino)T-47D (Breast Cancer)0.43 ± 0.01[2]
11m 3-(5-(trifluoromethyl)pyridazin-3-yl)-6-(morpholino)MDA-MB-231 (Breast Cancer)0.99 ± 0.03[2]
11b 3-(5-(trifluoromethyl)pyridazin-3-yl)-6-(pyrrolidin-1-yl)T-47D (Breast Cancer)1.37 ± 0.04[2]
11l 3-(5-(trifluoromethyl)pyridazin-3-yl)-6-(4-methylpiperazin-1-yl)MDA-MB-231 (Breast Cancer)1.30 ± 0.04[2]
11h 3-(5-(trifluoromethyl)pyridazin-3-yl)-6-(piperidin-1-yl)T-47D (Breast Cancer)1.60 ± 0.05[2]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CDK2_G1 CDK2 CyclinE->CDK2_G1 forms complex CDK2_G1->pRb phosphorylates CDK2_S CDK2 CyclinA->CDK2_S forms complex DNA_rep DNA Replication CDK2_S->DNA_rep initiates Pyridazine 3,6-Disubstituted Pyridazine Derivative Pyridazine->CDK2_G1 inhibits Pyridazine->CDK2_S inhibits

CDK2 signaling pathway and inhibition by pyridazine derivatives.

Antimicrobial Activity

Pyridazine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data:

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
15(d) Hydrazone derivativeStaphylococcus aureusNot specified[3]
15(d) Hydrazone derivativeStreptococcus faecalisNot specified[3]
15(d) Hydrazone derivativeEscherichia coliNot specified[3]
15(d) Hydrazone derivativePseudomonas aeruginosaNot specified[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test compound stock solution

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Experimental Workflow: Synthesis and Screening of Bioactive Pyridazines

workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., this compound) reaction Chemical Modification (e.g., substitution reactions) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification primary_screen Primary Screening (e.g., single concentration) purification->primary_screen Library of Derivatives dose_response Dose-Response Assay (e.g., IC50/MIC determination) primary_screen->dose_response moa Mechanism of Action Studies (e.g., Kinase Assay, Pathway Analysis) dose_response->moa lead_opt Lead Optimization moa->lead_opt Lead Compound

General workflow for the synthesis and screening of bioactive pyridazine derivatives.

Kinase Inhibition

The 3,6-disubstituted pyridazine scaffold has emerged as a promising framework for the development of selective kinase inhibitors, which are crucial in cancer therapy.

Quantitative Data for CDK2 Inhibition:

Compound IDSubstitution PatternIC₅₀ (nM)Reference
11m 3-(5-(trifluoromethyl)pyridazin-3-yl)-6-(morpholino)20.1[2]
11h 3-(5-(trifluoromethyl)pyridazin-3-yl)-6-(piperidin-1-yl)43.8[2]
11l 3-(5-(trifluoromethyl)pyridazin-3-yl)-6-(4-methylpiperazin-1-yl)55.6[2]
11e 3-(5-(trifluoromethyl)pyridazin-3-yl)-6-(azepan-1-yl)151[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Plating: Dispense test compounds at various concentrations into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add a pre-mixed solution of the kinase and its substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

Derivatives of pyridazine have been shown to modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events stimulus Growth Factors, Stress receptor Receptor Tyrosine Kinase stimulus->receptor activates ras Ras receptor->ras activates raf Raf (MAPKKK) ras->raf activates mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression regulates pyridazine_mapk Pyridazine Derivative pyridazine_mapk->raf may inhibit pyridazine_mapk->mek may inhibit

Simplified MAPK signaling pathway and potential points of inhibition by pyridazine derivatives.

GABAergic Modulation

Certain pyridazine derivatives have been found to interact with GABA-A receptors, suggesting their potential as modulators of the central nervous system.

Activity Data:

CompoundActivityKi (µM)Reference
SR 95531 GABA-A Antagonist0.15[4]
SR 42641 GABA-A Antagonist0.28[4]

Experimental Protocol: [³H]GABA Radioligand Binding Assay

This assay is used to determine the affinity of test compounds for the GABA-A receptor.

Materials:

  • Rat brain membranes

  • [³H]GABA (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • Test compounds

  • Assay buffer

  • Scintillation counter

Procedure:

  • Incubation: Incubate rat brain membranes with a fixed concentration of [³H]GABA and varying concentrations of the test compound.

  • Non-specific Binding: In a parallel set of tubes, incubate the membranes with [³H]GABA and a high concentration of unlabeled GABA to determine non-specific binding.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki value for the test compound, which represents its binding affinity.

Signaling Pathway: GABA-A Receptor

GABAA_Receptor cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba GABA gabaa_receptor GABA-A Receptor (Chloride Channel) gaba->gabaa_receptor binds to cl_influx Cl- Influx gabaa_receptor->cl_influx opens channel hyperpolarization Hyperpolarization (Inhibitory Signal) cl_influx->hyperpolarization pyridazine_gaba Pyridazine Derivative pyridazine_gaba->gabaa_receptor modulates

GABA-A receptor signaling and modulation by pyridazine derivatives.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel bioactive molecules. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and kinase inhibitory effects, underscore its importance in modern drug discovery. The protocols and data presented in this document provide a foundational resource for researchers to explore the full potential of this versatile heterocyclic system. Further exploration of structure-activity relationships will undoubtedly lead to the development of new therapeutic agents with improved efficacy and selectivity.

References

Agrochemical Applications of 3,6-Dimethylpyridazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical scaffolds is a cornerstone of modern agrochemical research. Pyridazine derivatives, a class of heterocyclic compounds, have garnered attention for their diverse biological activities. Among these, derivatives of 3,6-dimethylpyridazine represent a promising, yet underexplored, area for the development of new herbicides, fungicides, and insecticides. This document provides an overview of the potential agrochemical applications of this compound derivatives, drawing upon data from structurally related compounds to illustrate potential use cases and research directions. Detailed protocols for synthesis and biological evaluation are provided to facilitate further investigation into this chemical class.

Synthesis of the this compound Core

The foundational structure, this compound, can be synthesized through the condensation of 2,5-hexanedione with hydrazine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-hexanedione

  • Hydrazine monohydrate

  • Ethanol

  • Palladium on activated carbon (10% Pd/C)

  • Anhydrous benzene

  • Celite (diatomaceous earth)

  • Silica gel for column chromatography

  • Methanol

  • Dichloromethane

Procedure:

  • A mixture of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL) is refluxed for 3 hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue is combined with 10% Pd/C (1.1 g) in anhydrous benzene (200 mL).

  • The reaction mixture is heated at reflux overnight.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the crude product is purified by silica gel column chromatography using a 6% methanol in dichloromethane eluent to yield this compound as a light brown oil.[1]

Diagram: Synthesis of this compound

G Hexanedione 2,5-Hexanedione Intermediate Dihydropyridazine Intermediate Hexanedione->Intermediate Ethanol, Reflux Hydrazine Hydrazine Monohydrate Hydrazine->Intermediate PdC 10% Pd/C, Benzene, Reflux Intermediate->PdC Dehydrogenation Product This compound PdC->Product Dehydrogenation G Derivative This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Derivative->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Located on Signal Continuous Nerve Signal Transmission Neuron->Signal Leads to Paralysis Paralysis and Death Signal->Paralysis

References

Application Notes and Protocols for the Analytical Detection of 3,6-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylpyridazine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for pharmaceutical or industrial use, robust and reliable analytical methods are essential for its quantification and characterization. These methods are crucial for quality control, stability testing, impurity profiling, and pharmacokinetic studies.

This document provides detailed application notes and proposed protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical methodologies for structurally similar compounds, such as pyridines and other pyridazine derivatives, and are intended to serve as a comprehensive starting point for method development and validation.[1][2][3][4]

Analytical Methodologies

The two primary recommended techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with a boiling point of approximately 228°C, is well-suited for GC analysis.[5] The high selectivity and sensitivity of mass spectrometry make it ideal for identification and quantification, even in complex matrices. A known Kovats retention index for this compound on a standard non-polar column is 1052, which can aid in method development.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For polar compounds like pyridazine derivatives, Reverse-Phase HPLC (RP-HPLC) is a common approach.[7] HPLC offers the advantage of analyzing samples in the liquid phase, which can sometimes simplify sample preparation and avoid thermal degradation of the analyte.

Application Note 1: Quantitative Analysis of this compound by GC-MS

This method is proposed for the quantification of this compound in a drug substance or as a process-related impurity.

Experimental Protocol

1. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Preparation (for a drug substance): Accurately weigh approximately 100 mg of the drug substance, dissolve in 10 mL of methanol, and sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to analysis.

2. GC-MS Instrumentation and Parameters:

The following table outlines the proposed instrumental parameters for the GC-MS analysis.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 250°C, hold for 5 min
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)
SIM Ions m/z 108 (Molecular Ion), 93, 79

3. Data Analysis:

  • Quantification: Create a calibration curve by plotting the peak area of the target ion (m/z 108) against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Typical Method Performance Characteristics (Proposed)

The following table summarizes the expected performance characteristics for a validated GC-MS method. These values are representative for the analysis of similar compounds and should be established during method validation.[8][9][10]

ParameterExpected Performance
Linearity (R²) > 0.995
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Application Note 2: Determination of this compound by Reverse-Phase HPLC

This method is proposed for the analysis of this compound in aqueous samples or pharmaceutical formulations where GC is not suitable.

Experimental Protocol

1. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase diluent (e.g., 50:50 acetonitrile:water) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase diluent to cover the desired concentration range (e.g., 1 µg/mL to 50 µg/mL).

  • Sample Preparation (for an aqueous solution): Dilute the sample with the mobile phase diluent to an appropriate concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection. For more complex matrices, solid-phase extraction (SPE) may be necessary.[11]

2. HPLC Instrumentation and Parameters:

The following table outlines the proposed instrumental parameters for the HPLC analysis.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileIsocratic: 80% A / 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)
UV Wavelength ~240 nm (to be determined by UV scan)

3. Data Analysis:

  • Quantification: Create a calibration curve by plotting the peak area at the specified wavelength against the concentration of the working standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Typical Method Performance Characteristics (Proposed)

The following table summarizes the expected performance characteristics for a validated HPLC method. These values are representative and should be confirmed during method validation.[8][9][10]

ParameterExpected Performance
Linearity (R²) > 0.998
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh/Dilute Sample gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc standard Prepare Standards standard->gcms standard->hplc integrate Peak Integration gcms->integrate hplc->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: General workflow for the analysis of this compound.

Logical Relationship of Analytical Method Components

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Sample Matrix Preparation Sample Preparation (Extraction/Dilution) Sample->Preparation Reference Reference Standard Reference->Preparation Separation Chromatographic Separation (GC or HPLC) Preparation->Separation Detection Detection (MS or UV) Separation->Detection Qualitative Qualitative Data (Retention Time, Mass Spectrum) Detection->Qualitative Quantitative Quantitative Data (Concentration) Detection->Quantitative

Caption: Logical flow from sample to analytical result.

Applications and Analytical Considerations

applications cluster_apps Potential Applications cluster_challenges Analytical Challenges center_node This compound Analysis QC Quality Control of Drug Substance center_node->QC Impurity Impurity Profiling center_node->Impurity Stability Stability Studies center_node->Stability Environmental Environmental Monitoring center_node->Environmental Matrix Matrix Effects Matrix->center_node Sensitivity Low-Level Detection Sensitivity->center_node Specificity Isomer Separation Specificity->center_node Validation Method Validation Validation->center_node

Caption: Applications and challenges in this compound analysis.

References

Application Notes and Protocols: 3,6-Dimethylpyridazine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,6-dimethylpyridazine as a foundational scaffold in the synthesis of diverse and biologically active heterocyclic compounds. This document outlines detailed synthetic protocols, presents key quantitative data in a structured format, and visualizes reaction workflows and a relevant biological signaling pathway to facilitate understanding and practical implementation in a research setting.

Introduction

This compound is a valuable and versatile starting material in organic synthesis, particularly for the construction of fused heterocyclic systems. The two adjacent nitrogen atoms in the pyridazine ring, along with the reactive methyl groups, offer multiple sites for functionalization and annulation reactions. This allows for the creation of a wide array of novel molecular architectures with significant potential in medicinal chemistry and materials science. This document will focus on the application of this compound in the synthesis of triazolo[4,3-b]pyridazines, a class of compounds known for their diverse biological activities, including anticancer properties.

Synthesis of the Core Building Block: this compound

A common and efficient method for the synthesis of this compound involves the condensation of 2,5-hexanedione with hydrazine hydrate, followed by oxidation.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Hexanedione

  • Hydrazine monohydrate

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous benzene

  • Celite or diatomaceous earth

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL) is prepared. The mixture is heated to reflux for 3 hours.[1]

  • Solvent Removal: After the reaction is complete, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

  • Oxidation: The resulting residue is combined with 10% Pd/C catalyst (1.1 g) in anhydrous benzene (200 mL) in a 500 mL round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux overnight.[1]

  • Catalyst Removal: The reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of benzene.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a mixture of 6% methanol in dichloromethane as the eluent.

  • Product Characterization: The purified this compound is obtained as a light brown oil.

Quantitative Data:

Starting MaterialReagentsProductYield
2,5-HexanedioneHydrazine monohydrate, 10% Pd/CThis compound56%[1]

Application in the Synthesis of Fused Heterocycles: Triazolo[4,3-b]pyridazines

This compound serves as an excellent precursor for the synthesis of[1][2][3]triazolo[4,3-b]pyridazines. These fused heterocyclic systems are of significant interest due to their wide range of pharmacological activities, including their potential as anticancer agents that target microtubule dynamics. The synthetic strategy involves a multi-step process, beginning with the N-oxidation of this compound, followed by chlorination and subsequent cyclization with a suitable hydrazide.

Synthetic Workflow for 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives

G cluster_0 Synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine A This compound B This compound N-oxide A->B N-Oxidation (e.g., m-CPBA) C 3-Chloro-6-methylpyridazin-4-one B->C Rearrangement/Chlorination (e.g., POCl3) D 3,6-Dichloro-4-methylpyridazine C->D Chlorination (e.g., POCl3) E 3-Hydrazino-6-chloro-4-methylpyridazine D->E Hydrazinolysis (Hydrazine hydrate) F 6-Methyl-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine E->F Cyclization (with R-COCl or R-COOH)

Caption: Synthetic workflow for the preparation of 6-methyl-[1][2][3]triazolo[4,3-b]pyridazine derivatives.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-6-methylpyridazine (Intermediate)

A plausible route to a key intermediate, 3-chloro-6-methylpyridazine, involves the N-oxidation of this compound followed by chlorination.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (adapted from analogous reactions):

  • N-Oxidation: To a solution of this compound in DCM, add m-CPBA portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure to obtain this compound N-oxide.

  • Chlorination: A mixture of this compound N-oxide and POCl₃ is heated at reflux for several hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated NaHCO₃ solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield 3-chloro-6-methylpyridazine.

Step 2: Synthesis of 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives

The final cyclization step involves the reaction of a chlorinated pyridazine with a hydrazide.

Materials:

  • 3-Chloro-6-methylpyridazine

  • Hydrazine hydrate

  • Substituted benzoic acid hydrazides (R-CONHNH₂)

  • Ethanol or n-butanol

Procedure (adapted from analogous reactions):

  • Hydrazinolysis: A mixture of 3-chloro-6-methylpyridazine and hydrazine hydrate in a suitable solvent like ethanol is refluxed for several hours to yield 3-hydrazino-6-methylpyridazine.

  • Cyclization: The 3-hydrazino-6-methylpyridazine is then reacted with a substituted benzoic acid hydrazide in a high-boiling solvent such as n-butanol under reflux to afford the desired 6-methyl-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine. The product can be purified by recrystallization.

Biological Activity of Pyridazine Derivatives

Derivatives of pyridazine, particularly fused systems like triazolo[4,3-b]pyridazines, have shown significant potential as anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.

Quantitative Data: Anticancer Activity of 3,6-Disubstituted[1][2][3]triazolo[4,3-b]pyridazines

The following table summarizes the in vitro antiproliferative activity of a series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines, which act as antitubulin agents. The data is presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

CompoundA-Ring SubstituentB-Ring SubstituentIC₅₀ (µM) vs. SGC-7901IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HT-1080
4q 3,4,5-Trimethoxyphenyl3-Amino-4-methoxyphenyl0.0140.0080.012
CA-4 (Ref.) 3,4,5-Trimethoxyphenyl4-Hydroxyphenyl0.0090.0120.011

Data adapted from a study on 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines as antitubulin agents.[4]

Signaling Pathway: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division by forming the mitotic spindle. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. Antitubulin agents, such as certain pyridazine derivatives, disrupt this dynamic process, leading to mitotic arrest and subsequent cell death.

G cluster_0 Microtubule Dynamics cluster_1 Inhibition by Pyridazine Derivative A αβ-Tubulin Dimers (GTP-bound) B Microtubule Polymerization (Growing End) A->B Addition of Dimers C Microtubule B->C J Inhibition of Polymerization D GTP Hydrolysis C->D E Microtubule Depolymerization (Shrinking End) D->E Loss of GTP Cap F αβ-Tubulin Dimers (GDP-bound) E->F Release of Dimers G GDP/GTP Exchange F->G G->A H Antitubulin Pyridazine Derivative I Binding to Tubulin H->I I->J J->B Inhibits K Mitotic Arrest J->K Disruption of Mitotic Spindle L Apoptosis K->L

Caption: Mechanism of action of antitubulin pyridazine derivatives on microtubule dynamics.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of heterocyclic compounds, particularly fused pyridazine systems. The protocols and data presented herein demonstrate its utility in constructing complex molecules with significant biological activity. The application of these synthetic strategies can lead to the discovery of novel therapeutic agents, such as potent antitubulin compounds for cancer therapy. Researchers are encouraged to explore the rich chemistry of this compound to develop new and innovative heterocyclic structures.

References

Application Note: A Detailed Protocol for the Synthesis of 3,6-Dimethylpyridazine from 2,5-Hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dimethylpyridazine is a heterocyclic compound of interest in medicinal chemistry and materials science. This document provides a detailed experimental protocol for its synthesis via the condensation reaction of 2,5-hexanedione with hydrazine, followed by aromatization. The described method is a reliable procedure that can be readily implemented in a standard organic synthesis laboratory.

Experimental Workflow

The synthesis is a two-step, one-pot procedure involving an initial condensation followed by a catalytic dehydrogenation to form the aromatic pyridazine ring. The workflow is outlined below.

SynthesisWorkflow A 1. Mix 2,5-Hexanedione, Hydrazine Hydrate & Ethanol B 2. Reflux (3 hours) A->B C 3. Concentrate (Remove Ethanol) B->C D 4. Add Benzene & 10% Pd/C C->D E 5. Reflux (Overnight) D->E F 6. Cool & Filter (Remove Pd/C) E->F G 7. Concentrate Filtrate F->G H 8. Column Chromatography G->H I Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on an established synthetic method.[1]

Materials and Reagents:

  • 2,5-Hexanedione (C₆H₁₀O₂)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (C₂H₅OH), absolute

  • Benzene (C₆H₆), anhydrous

  • 10% Palladium on activated carbon (Pd/C)

  • Celite® (Diatomaceous earth)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Silica gel for column chromatography

Procedure:

Step 1: Condensation Reaction

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (6 mL, 51 mmol) and ethanol (50 mL).

  • While stirring, add hydrazine monohydrate (2.5 mL, 51 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.[1]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

Step 2: Aromatization

  • To the residue obtained in the previous step, add anhydrous benzene (200 mL) and 10% Pd/C catalyst (1.1 g).[1]

  • Heat the mixture to reflux and maintain vigorous stirring overnight to ensure complete reaction.[1]

Step 3: Work-up and Purification

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

  • Rinse the flask and the Celite pad with a small amount of dichloromethane to ensure all product is collected.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography. The recommended eluent is a mixture of 6% methanol in dichloromethane.[1]

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a light brown oil.[1]

Data Summary

The following table summarizes the quantitative data from the synthesis.

ParameterValueReference
Reactants
2,5-Hexanedione6 mL (51 mmol)[1]
Hydrazine Monohydrate2.5 mL (51 mmol)[1]
Product
This compound3.1 g[1]
Yield 56%[1]
Appearance Light brown oil[1]
¹H NMR (500 MHz, CDCl₃) δ 7.23 (2H, s), 2.69 (6H, s)[1]

Safety Precautions

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Benzene is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a fume hood.

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. Handle with care.

  • Standard laboratory safety practices should be followed throughout the procedure.

References

The Versatility of Pyridazine Derivatives in Materials Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in materials science. Characterized by a six-membered ring containing two adjacent nitrogen atoms, the pyridazine core offers unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities.[1] These attributes make pyridazine-based structures promising candidates for a wide array of applications, ranging from organic electronics to advanced functional materials. While the application of 3,6-dimethylpyridazine is not extensively documented in dedicated studies, the broader family of pyridazine derivatives serves as a versatile platform for the development of novel materials with tailored properties. This document provides a detailed exploration of the applications of pyridazine derivatives in materials science, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Applications in Organic Optoelectronic Materials

Pyridazine-cored materials have shown considerable promise in the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaic Devices (OPVs).[2] The electron-deficient nature of the pyridazine ring can be leveraged to create materials with specific electronic and photophysical properties.

Host Materials and Thermally Activated Delayed Fluorescence (TADF)

In OLEDs, pyridazine derivatives can function as host materials for phosphorescent or TADF emitters. The high triplet energy often associated with pyridazine-based hosts allows for efficient energy transfer to the emissive dopants, leading to high-performance devices. Furthermore, the inherent polarity and structural rigidity of the pyridazine core can be modified to tune the charge transport properties of the material.

Fluorescent Probes and Chemosensors

The electronic structure of pyridazine derivatives can be readily modified through the introduction of various substituents, leading to compounds with tunable fluorescence properties. This makes them excellent candidates for the development of fluorescent probes and chemosensors for the detection of ions and small molecules.

Pyridazine Derivatives as Ligands in Coordination Chemistry

The nitrogen lone pairs in the pyridazine ring make it an excellent ligand for coordinating with metal ions. This property has been exploited in the construction of metal-organic frameworks (MOFs) and other coordination polymers with diverse functionalities.

Metal-Organic Frameworks (MOFs)

Pyridazine-based ligands have been used to construct porous MOFs with applications in gas storage and separation. For instance, isoreticular MOFs with the formula M(BDC)(L), where M is a metal ion like Fe(II) or Co(II), BDC is 1,4-benzenedicarboxylate, and L is a pyridazine-type linker like pyrazine, have been synthesized and characterized.[3] These materials exhibit permanent porosity and interesting magnetic properties.[3] The use of larger, bicyclic pyridazino[4,5-d]pyridazine ligands has been shown to create even larger framework cavities, enhancing the porosity of the resulting materials.[4]

Photophysical Properties of Metal Complexes

Pyridazine ligands can also be used to modulate the electronic and photophysical properties of metal complexes. For example, Re(I)(CO)3Br complexes with pyrazolyl-pyridazine ligands exhibit metal-to-ligand charge transfer (MLCT) absorption bands and tunable emission properties.[5] These characteristics are of interest for applications in photocatalysis and light-emitting materials.[5]

Pyridazine-Containing Polymers

The incorporation of pyridazine moieties into polymer backbones can impart unique thermal and mechanical properties. Biobased pyrazine-containing polyesters have been synthesized from dimethylpyrazine dipropionic acid, resulting in materials with high molecular weights and a range of thermal behaviors, from amorphous to semi-crystalline.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for various pyridazine derivatives from the cited literature.

Table 1: Synthesis of Triarylpyridazines via Microwave-Assisted Organic Synthesis (MAOS) [7]

1,2-Dicarbonyl CompoundActive Methylene CompoundTime (min)Yield (%)
BenzilPhenylacetone389
Benzil1,3-Diphenylacetone2.585
AnisilPhenylacetone482
Furil1,3-Diphenylacetone3.578

Table 2: Properties of Biobased Pyrazine-Containing Polyesters [6]

MonomerDiolMolecular Weight ( g/mol )DispersityThermal Behavior
Dimethylpyrazine dipropionic acid1,4-Butanediol12,300 - 47,5001.9 - 2.3Amorphous/Semi-crystalline
Dimethylpyrazine dipropionic acid1,6-Hexanediol12,300 - 47,5001.9 - 2.3Amorphous/Semi-crystalline
Dimethylpyrazine dipropionic acid1,10-Decanediol12,300 - 47,5001.9 - 2.3Amorphous/Semi-crystalline

Table 3: Photophysical Properties of Re(I)(CO)3Br Complexes with Pyrazolyl-Pyridazine Ligands [5]

ComplexAbsorption λmax (nm) (Transition)Emission λmax (nm) (77 K)Singlet Oxygen Quantum Yield
I~410 (MLCT), ~300 (π→π)570 - 636-
II~410 (MLCT), ~300 (π→π)636-
III~410 (MLCT), ~300 (π→π)5700.03
IV~410 (MLCT), ~300 (π→π)-0.21

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of pyridazine-based materials.

Protocol 1: Microwave-Assisted Synthesis of 3,4,6-Triarylpyridazines[7]

Principle: This protocol describes a rapid and efficient one-pot synthesis of tri-substituted pyridazines from a 1,2-dicarbonyl compound, an active methylene carbonyl species, and hydrazine hydrate using potassium hydroxide on alumina as a catalyst under microwave irradiation.

Materials:

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Active methylene carbonyl species (e.g., dibenzoylmethane)

  • Hydrazine hydrate

  • Potassium hydroxide on alumina (KOH-alumina)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Dedicated microwave synthesizer

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the active methylene carbonyl species (1.0 mmol), hydrazine hydrate (1.5 mmol), and KOH-alumina catalyst.

  • Place the vessel in the microwave synthesizer and irradiate the mixture. The reaction time will vary depending on the specific reactants (refer to Table 1).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Treat the solid mass with cold water and stir.

  • Collect the resulting solid product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure tri-substituted pyridazine.

Protocol 2: Synthesis of Pyridazinones via Copper-Catalyzed Multicomponent Reaction

Principle: This protocol details a copper(I)-catalyzed three-component cyclization for the regioselective synthesis of pyridazinones from aldehydes, hydrazines, and alkynyl esters. This method is highly atom-economical and efficient.

Materials:

  • Aldehyde

  • Hydrazine

  • Alkynyl ester

  • Copper(I) catalyst (e.g., CuI)

  • Solvent (e.g., Toluene)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere.

  • Add the aldehyde, hydrazine, alkynyl ester, and the copper(I) catalyst to the flask.

  • Add the solvent and stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyridazinone.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this document.

microwave_synthesis reactants 1,2-Dicarbonyl Active Methylene Hydrazine Hydrate KOH-Alumina microwave Microwave Irradiation reactants->microwave monitoring TLC Monitoring microwave->monitoring workup Cooling & Aqueous Workup monitoring->workup purification Filtration & Recrystallization workup->purification product Pure Tri-substituted Pyridazine purification->product

Caption: Workflow for Microwave-Assisted Pyridazine Synthesis.

multicomponent_synthesis cluster_reactants Starting Materials aldehyde Aldehyde reaction One-Pot Reaction (Inert Atmosphere) aldehyde->reaction hydrazine Hydrazine hydrazine->reaction alkynyl_ester Alkynyl Ester alkynyl_ester->reaction catalyst Copper(I) Catalyst catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pyridazinone purification->product

Caption: Workflow for Copper-Catalyzed Multicomponent Synthesis of Pyridazinones.

References

Troubleshooting & Optimization

Technical Support Center: 3,6-Dimethylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,6-Dimethylpyridazine.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, particularly from 2,5-hexanedione and hydrazine, in a question-and-answer format.

Q1: My reaction yield is significantly lower than the expected ~56%. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The initial condensation of 2,5-hexanedione with hydrazine hydrate is a crucial step. Insufficient reaction time or temperature can lead to incomplete formation of the dihydropyridazine intermediate.

    • Solution: Ensure the initial reflux in ethanol is carried out for at least 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Suboptimal Aromatization: The second step of the synthesis, the dehydrogenation of the dihydropyridazine intermediate, is critical for obtaining the final product. The efficiency of this step directly impacts the overall yield.

    • Solution: The use of a palladium on carbon (Pd/C) catalyst is common for this step. Ensure the catalyst is active and used in the appropriate amount. The reaction is typically refluxed overnight to ensure complete aromatization.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound.

    • Solution: See the dedicated FAQ on side products for more details. Controlling reaction temperature and using purified starting materials can minimize side reactions.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification.

    • Solution: Optimize the purification process. Silica gel column chromatography is a common method. Ensure the correct eluent system is used to achieve good separation. Losses during solvent removal can be minimized by using a rotary evaporator under controlled temperature and pressure.

Q2: I am observing unexpected spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A2: The reaction of 2,5-hexanedione with hydrazine can lead to the formation of several side products.

  • N-amino-2,5-dimethylpyrrole: This can be a significant byproduct arising from an alternative cyclization pathway of an intermediate.

  • Hydrazone Intermediates: Incomplete cyclization can result in the presence of mono- or di-hydrazone intermediates in the final product mixture.

  • Polymerization Products: Under harsh conditions, such as excessively high temperatures, starting materials and intermediates can polymerize, leading to the formation of intractable tars.

Q3: The purification of my crude this compound by column chromatography is proving difficult, with poor separation or product loss. What can I do?

A3: Purification of pyridazine derivatives can be challenging due to their polarity.

  • Optimizing Column Chromatography:

    • Eluent System: A common eluent system is a mixture of dichloromethane and methanol. The polarity of the eluent can be gradually increased to improve separation. A typical starting point is 6% methanol in dichloromethane.[1]

    • Silica Gel: Ensure the silica gel is of appropriate mesh size and is properly packed to avoid channeling.

    • Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow band at the start of the chromatography.

  • Alternative Purification Methods:

    • Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be an effective purification method. The choice of solvent is critical; the product should be soluble in the hot solvent and insoluble in the cold solvent.

    • Distillation: For liquid products, distillation under reduced pressure can be a viable purification technique, provided the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the Paal-Knorr synthesis, which involves the condensation reaction of 2,5-hexanedione with a hydrazine source, typically hydrazine monohydrate.[1] This is followed by an aromatization step to yield the final product.

Q2: What are the typical reaction conditions for this synthesis?

A2: The synthesis is generally a two-step process:

  • Condensation: 2,5-hexanedione and hydrazine monohydrate are refluxed in a solvent like ethanol for several hours.[1]

  • Aromatization: The intermediate is then aromatized, often by heating in the presence of an oxidizing agent or a catalyst such as palladium on carbon (Pd/C).[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.

Data Presentation

The following table summarizes the key quantitative data for a typical this compound synthesis.

ParameterValueReference
Starting Materials
2,5-Hexanedione51 mmol[1]
Hydrazine Monohydrate51 mmol[1]
Reaction Conditions
Step 1: Condensation
SolventEthanol (50 mL)[1]
TemperatureReflux[1]
Reaction Time3 hours[1]
Step 2: Aromatization
Catalyst10% Pd/C (1.1 g)[1]
SolventAnhydrous Benzene (200 mL)[1]
TemperatureReflux[1]
Reaction TimeOvernight[1]
Purification
MethodSilica Gel Column Chromatography[1]
Eluent6% Methanol in Dichloromethane[1]
Yield
Isolated Yield56%[1]

Experimental Protocols

Synthesis of this compound from 2,5-Hexanedione and Hydrazine Monohydrate [1]

Materials:

  • 2,5-Hexanedione (6 mL, 51 mmol)

  • Hydrazine monohydrate (2.5 mL, 51 mmol)

  • Ethanol (50 mL)

  • 10% Palladium on carbon (Pd/C) (1.1 g)

  • Anhydrous benzene (200 mL)

  • Diatomaceous earth (Celite)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

Step 2: Aromatization

  • To the residue from Step 1, add anhydrous benzene (200 mL) and 10% Pd/C (1.1 g).

  • Heat the mixture to reflux and maintain overnight.

  • After cooling to room temperature, filter the mixture through a pad of diatomaceous earth (Celite) to remove the catalyst.

  • Wash the filter cake with a small amount of benzene.

  • Combine the filtrates and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography.

  • Use a 6% solution of methanol in dichloromethane as the eluent.

  • Collect the fractions containing the desired product and combine them.

  • Remove the solvent under reduced pressure to obtain this compound as a light brown oil (3.1 g, 56% yield).

Visualizations

Reaction_Mechanism Reaction Mechanism for this compound Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Aromatization 2_5_Hexanedione 2,5-Hexanedione Dihydropyridazine_Intermediate Dihydropyridazine Intermediate 2_5_Hexanedione->Dihydropyridazine_Intermediate + Hydrazine (Reflux in Ethanol) Hydrazine Hydrazine Monohydrate Aromatization Aromatization Dihydropyridazine_Intermediate->Aromatization 10% Pd/C (Reflux in Benzene) 3_6_Dimethylpyridazine This compound Aromatization->3_6_Dimethylpyridazine

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC, GC-MS) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Yield_Improved Yield Improved Increase_Time_Temp->Yield_Improved Check_Side_Products Analyze for Side Products (NMR, GC-MS) Complete->Check_Side_Products Side_Products_Present Significant Side Products Check_Side_Products->Side_Products_Present Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Optimize_Conditions Optimize Reaction Conditions (e.g., lower temperature) Side_Products_Present->Optimize_Conditions Optimize_Conditions->Yield_Improved Review_Purification Review Purification Protocol No_Side_Products->Review_Purification Inefficient_Purification Inefficient Purification Review_Purification->Inefficient_Purification Yes Review_Purification->Yield_Improved No, protocol is optimal Optimize_Purification Optimize Purification (e.g., eluent, technique) Inefficient_Purification->Optimize_Purification Optimize_Purification->Yield_Improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Purification of 3,6-Dimethylpyridazine and removal of side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,6-dimethylpyridazine and the removal of common side products encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, particularly from the reaction of 2,5-hexanedione and hydrazine, common impurities may include unreacted starting materials, incompletely cyclized intermediates, and potential oxidation products. The crude product is often obtained as a light brown oil, indicating the presence of colored impurities[1][2].

Q2: Which purification methods are most effective for this compound?

A2: The most commonly cited method for the purification of this compound is silica gel column chromatography.[1][2] Other general purification techniques for solid organic compounds that can be applied include recrystallization, distillation, and trituration, depending on the nature of the impurities.[3][4][5][6]

Q3: My this compound product is an oil, but its melting point is listed as 32-33°C. How can I crystallize it?

A3: Since the melting point of this compound is just above room temperature, it may exist as a liquid or a low-melting solid[2]. To induce crystallization, you can try the following:

  • Cooling: Slowly cool the oil in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site for crystal formation[6].

  • Seeding: If a small amount of pure, solid this compound is available, adding a "seed" crystal to the cooled oil can initiate crystallization[6].

  • Trituration: Add a non-polar solvent in which this compound is insoluble (e.g., n-hexane or diethyl ether) and stir vigorously. This can wash away soluble impurities and encourage the product to solidify[6].

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended to accurately determine the purity of your final product:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity[6][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any proton- or carbon-containing impurities with distinct signals[6]. The ¹H NMR spectrum for this compound in CDCl₃ should show a singlet around δ 7.23 ppm for the two aromatic protons and a singlet around δ 2.69 ppm for the six methyl protons[1][2].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information about their molecular weight, aiding in their identification.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting range suggests the presence of impurities[6]. The reported melting point for this compound is 32-33°C[2].

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Product is a dark oil after synthesis. Presence of colored impurities or degradation products.* Treat the crude product solution with activated charcoal before filtration to remove colored impurities.[3][8] * Purify using silica gel column chromatography.[1][2]
Multiple spots are observed on TLC after purification. Incomplete separation of impurities.* Optimize the mobile phase for column chromatography. Test different solvent systems (e.g., varying the percentage of methanol in dichloromethane) to achieve better separation on TLC first. * If column chromatography fails, consider recrystallization from a suitable solvent system or fractional distillation.[9]
Low yield after column chromatography. Product is highly soluble in the eluent, leading to broad fractions. Product adheres strongly to the silica gel.* Choose an eluent system where the product has an Rf value of around 0.3-0.4 on TLC for optimal separation[6]. * After dissolving the crude product, adsorb it onto a small amount of silica gel before loading it onto the column to ensure a narrow band[6].
Product solidifies in the distillation condenser. The boiling point of this compound is high (228°C), but its melting point is low (32-33°C)[2].* Use a vacuum distillation apparatus to lower the boiling point. * Ensure the cooling water in the condenser is not too cold, or use an air condenser.
Final product has a broad melting point range. Presence of residual solvent or impurities.* Dry the product thoroughly under vacuum. * Perform a second purification step, such as recrystallization from a different solvent system or re-chromatography.

Quantitative Data Summary

The following table summarizes reported data for a key synthetic and purification step for this compound.

Starting Materials Purification Method Eluent/Solvent Product Yield (%) Reference
2,5-Hexanedione, Hydrazine monohydrateSilica gel column chromatography6% Methanol in DichloromethaneThis compound56[1][2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on the reported purification of this compound following its synthesis[1][2].

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude product.
  • Prepare a slurry of silica gel in the chosen eluent (e.g., dichloromethane).
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Wet packing is recommended[6].
  • Add a layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound oil in a minimal amount of dichloromethane.
  • In a separate flask, add a small amount of silica gel to this solution.
  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel[6].
  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase (e.g., 6% methanol in dichloromethane)[1][2].
  • Collect fractions in separate test tubes or vials.
  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with an appropriate stain.

4. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This is a general protocol for the recrystallization of a low-melting solid organic compound[3][5][8]. The key is to find a suitable solvent or solvent pair.

1. Solvent Selection:

  • The ideal solvent should dissolve this compound poorly at low temperatures but have high solubility at elevated temperatures[4].
  • Test small amounts of the product in various solvents (e.g., hexane, ethyl acetate, ethanol/water mixtures) to find a suitable system.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the mixture gently (e.g., in a warm water bath) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution[3].

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them[5][8].

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[5].
  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals[5][10].

5. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel[5][8].
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities[10].
  • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow start Crude this compound (Light Brown Oil) column_chrom Silica Gel Column Chromatography start->column_chrom Primary Method purity_check1 Purity Assessment (TLC, NMR) column_chrom->purity_check1 pure_product Pure this compound purity_check1->pure_product Purity > 98% fail Impure Product purity_check1->fail Purity < 98% recrystallization Recrystallization purity_check2 Purity Assessment (TLC, NMR, MP) recrystallization->purity_check2 purity_check2->pure_product Purity > 98% purity_check2->fail Repeat Purification fail->recrystallization Further Purification

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Crude Product Analysis q1 Multiple Spots on TLC? start->q1 q2 Product is a Dark Oil? q1->q2 No a1_yes Optimize Column Conditions (New Eluent System) q1->a1_yes Yes q3 Low Yield After Column? q2->q3 No a2_yes Add Activated Charcoal Treatment Step q2->a2_yes Yes a1_no Proceed to Primary Purification q3->a1_no No a3_yes Adjust Eluent Polarity (Target Rf ~0.3-0.4) q3->a3_yes Yes a2 a2 a1_yes->a2 a2_yes->a1_no a2_no Proceed to Primary Purification

Caption: Troubleshooting decision tree for common purification issues.

References

Stability and storage conditions for 3,6-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3,6-Dimethylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly sealed to prevent exposure to moisture and air. For optimal preservation, storing under an inert atmosphere, such as argon, is recommended.[1] The compound should be kept away from heat, sparks, and open flames.[2][3]

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as the appearance of a yellow tint in a previously colorless or pale-yellow substance, may indicate degradation. This can be caused by exposure to air (oxidation), light, or elevated temperatures over time. It is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC or GC-MS, before use.

Q3: What substances are incompatible with this compound?

A3: this compound should not be stored or mixed with strong oxidizing agents or strong acids.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q4: How can I assess the stability of my this compound sample if I suspect degradation?

A4: If you suspect degradation, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used. This involves comparing the chromatogram of your sample to that of a reference standard. The appearance of new peaks or a decrease in the area of the main peak suggests the presence of degradation products. A forced degradation study can help to identify potential degradation products and validate the analytical method.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyridazine derivatives can be susceptible to oxidation and hydrolysis under harsh conditions. Forced degradation studies typically investigate degradation under acidic, basic, oxidative, thermal, and photolytic stress to understand these pathways.[4][5][6] For pyridazine rings, this can involve modifications to the ring or the methyl substituents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound1. Verify the purity of the starting material using HPLC or GC. 2. Compare the purity to the certificate of analysis. 3. If degraded, procure a new batch and ensure proper storage.
Precipitate formation in solution Poor solubility or reaction with solvent/solute1. Check the solubility of this compound in the chosen solvent. 2. Ensure the solvent is dry and of high purity. 3. Investigate potential reactions with other components in the mixture.
Discoloration of the solid material Oxidation or exposure to light/heat1. Assess the extent of discoloration. 2. Test the purity of a representative sample. 3. If purity is compromised, discard the batch. 4. Review storage procedures to prevent future occurrences.

Data Summary

Recommended Storage and Handling Conditions
Parameter Condition Reference
Temperature Room Temperature, in a cool area[7]
Atmosphere Store under an inert gas (e.g., Argon)[1]
Container Tightly closed, original packaging[1][2][3]
Ventilation Well-ventilated area[1][2][3]
Incompatibilities Strong oxidizing agents, strong acids[1]
Conditions to Avoid Heat, open flames, sources of ignition, moisture[1][2][3]
Physical and Chemical Properties
Property Value Reference
Melting Point 32-33°C[7]
Boiling Point 228°C[7]
Density 0.997 g/cm³[7]
Flash Point 100°C[7]
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the solvent to a final concentration of approximately 100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the solvent to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the solvent to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in the solvent to achieve a concentration of 1 mg/mL and then dilute to 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. HPLC Analysis (Example Conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm (or a wavelength determined by UV scan).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Analyze all stressed samples and the unstressed control solution by HPLC.

  • Compare the chromatograms to identify degradation peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Visual Change check_purity Assess Purity via HPLC/GC-MS start->check_purity compare_coa Compare Purity to Certificate of Analysis (CoA) check_purity->compare_coa purity_ok Purity Matches CoA? compare_coa->purity_ok investigate_other Investigate Other Experimental Variables (e.g., reagents, protocol) purity_ok->investigate_other Yes degraded Material is Degraded purity_ok->degraded No end_ok Continue Experiment investigate_other->end_ok procure_new Procure New Batch degraded->procure_new review_storage Review and Correct Storage Conditions procure_new->review_storage end_degraded Discard Old Batch review_storage->end_degraded StorageDecisionTree Storage Decision Guide for this compound start Receiving New Batch check_container Is original container tightly sealed? start->check_container reseal Ensure container is tightly sealed check_container->reseal No storage_location Select Storage Location check_container->storage_location Yes reseal->storage_location is_cool Is it cool and well-ventilated? storage_location->is_cool find_suitable Find a suitable location is_cool->find_suitable No is_dry Is it away from moisture? is_cool->is_dry Yes find_suitable->storage_location is_dry->find_suitable No is_away_from_heat Is it away from heat and ignition sources? is_dry->is_away_from_heat Yes is_away_from_heat->find_suitable No long_term Long-term storage? is_away_from_heat->long_term Yes store_inert Store under inert atmosphere (Argon) long_term->store_inert Yes store_standard Store in sealed container long_term->store_standard No

References

Technical Support Center: Optimization of 3,6-Dimethylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dimethylpyridazine. The content is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is a two-step process starting from 2,5-hexanedione and a hydrazine source, typically hydrazine monohydrate. This reaction is a variation of the Paal-Knorr synthesis for heterocycles. The first step involves the condensation of the diketone with hydrazine to form the intermediate 3,6-dimethyl-4,5-dihydropyridazine. The second step is the dehydrogenation of this intermediate to yield the aromatic this compound.[1]

Q2: What is the typical yield I can expect for this synthesis?

A2: Reported yields for the two-step synthesis of this compound are in the range of 50-60%. A specific literature procedure reports a yield of 56% for the overall process.[1] However, the yield is highly dependent on the optimization of reaction conditions in both the condensation and dehydrogenation steps.

Q3: What are the critical parameters to control for maximizing the yield?

A3: To maximize the yield of this compound, it is crucial to control the following parameters:

  • Purity of Starting Materials: Ensure the 2,5-hexanedione and hydrazine hydrate are of high purity, as impurities can lead to side reactions and lower yields.

  • Reaction Temperature: Both the initial condensation and the subsequent dehydrogenation are temperature-sensitive. Optimal temperature control is necessary to ensure complete reaction while minimizing byproduct formation.

  • Choice of Dehydrogenation Catalyst: The activity and selectivity of the dehydrogenation catalyst are critical for high yield in the second step.

  • Solvent Selection: The choice of solvent can influence both the rate and equilibrium of the reactions.

  • Efficient Purification: Losses during the purification process can significantly impact the final isolated yield.

Q4: Are there any significant safety concerns with this synthesis?

A4: Yes, there are several safety considerations. Hydrazine and its derivatives are toxic and potentially carcinogenic. Therefore, they should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Additionally, the use of benzene as a solvent in some reported procedures is a major concern due to its carcinogenicity. Safer alternatives should be considered. The dehydrogenation step may also produce flammable hydrogen gas.

Troubleshooting Guides

Low Yield in the Condensation Step (Formation of 3,6-Dimethyl-4,5-dihydropyridazine)
Problem Possible Cause Recommended Solution
Low or no product formation Incomplete reaction due to insufficient reaction time or temperature.Increase the reflux time for the reaction between 2,5-hexanedione and hydrazine hydrate. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Low-quality starting materials.Use freshly distilled 2,5-hexanedione and high-purity hydrazine monohydrate.
Formation of multiple products Side reactions such as the formation of hydrazones or azines.Ensure a 1:1 molar ratio of 2,5-hexanedione to hydrazine hydrate. Adding the hydrazine hydrate dropwise to the solution of 2,5-hexanedione may help to minimize the formation of azine byproducts.
Product is an oil and difficult to isolate The dihydropyridazine intermediate can be an oil.After the initial reaction, carefully remove the solvent under reduced pressure. The crude intermediate can often be used directly in the next step without extensive purification.
Low Yield in the Dehydrogenation Step (Formation of this compound)
Problem Possible Cause Recommended Solution
Incomplete dehydrogenation Inactive or insufficient catalyst.Use a fresh, high-quality dehydrogenation catalyst such as 10% Palladium on carbon (Pd/C). Ensure adequate catalyst loading (typically 5-10 mol% of the substrate).
Suboptimal reaction temperature or time.The dehydrogenation is often carried out at elevated temperatures (e.g., refluxing in a high-boiling solvent). Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion.
Catalyst poisoning.Ensure the intermediate from the first step is reasonably pure. Trace impurities can poison the catalyst.
Formation of byproducts Over-oxidation or side reactions catalyzed by the metal.Optimize the reaction time and temperature to avoid prolonged exposure of the product to the catalyst at high temperatures.
Use of hazardous solvent (Benzene) Environmental and health concerns.Replace benzene with a safer, less toxic solvent. Toluene, xylene, or cyclohexane can be effective alternatives for the dehydrogenation step.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Condition 1 (Literature) [1]Condition 2 (Optimized)
Starting Materials 2,5-Hexanedione, Hydrazine Monohydrate2,5-Hexanedione, Hydrazine Monohydrate
Condensation Solvent EthanolEthanol
Condensation Temperature RefluxReflux
Condensation Time 3 hours3-4 hours (monitored by TLC)
Dehydrogenation Catalyst 10% Pd/C10% Pd/C or alternative
Dehydrogenation Solvent Anhydrous BenzeneToluene or Xylene
Dehydrogenation Temperature RefluxReflux
Dehydrogenation Time Overnight8-12 hours (monitored by TLC)
Reported Yield 56%Potentially >60%

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound[1]

Step 1: Synthesis of 3,6-Dimethyl-4,5-dihydropyridazine

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (e.g., 51 mmol) in ethanol (e.g., 50 mL).

  • Add hydrazine monohydrate (e.g., 51 mmol, 1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is the crude 3,6-dimethyl-4,5-dihydropyridazine.

Step 2: Dehydrogenation to this compound

  • Dissolve the crude 3,6-dimethyl-4,5-dihydropyridazine from Step 1 in a suitable high-boiling solvent such as toluene or xylene (e.g., 200 mL). Note: The original procedure uses anhydrous benzene, which is a known carcinogen and should be avoided.

  • Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 1.1 g for 51 mmol scale).

  • Heat the mixture to reflux and maintain overnight. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

Purification:

The crude this compound can be purified by silica gel column chromatography. A typical eluent system is a mixture of dichloromethane and methanol (e.g., 6% methanol in dichloromethane).[1]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dehydrogenation cluster_purification Purification start 2,5-Hexanedione + Hydrazine Monohydrate reaction1 Reflux in Ethanol (3 hours) start->reaction1 intermediate Crude 3,6-Dimethyl-4,5-dihydropyridazine reaction1->intermediate reaction2 Dehydrogenation intermediate->reaction2 catalyst 10% Pd/C catalyst->reaction2 solvent Toluene or Xylene (Reflux, Overnight) solvent->reaction2 crude_product Crude this compound reaction2->crude_product purification Silica Gel Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield cluster_condensation Condensation Step Issues cluster_dehydrogenation Dehydrogenation Step Issues cluster_purification Purification Issues start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products? start->side_products catalyst_issue Catalyst Inactive? start->catalyst_issue conditions_issue Suboptimal Conditions? start->conditions_issue purification_loss Losses During Purification? start->purification_loss solution1 Increase Reaction Time/ Temperature incomplete_reaction->solution1 Yes solution2 Check Reagent Purity/ Stoichiometry side_products->solution2 Yes solution3 Use Fresh/More Catalyst catalyst_issue->solution3 Yes solution4 Optimize Temperature/ Time/Solvent conditions_issue->solution4 Yes solution5 Optimize Chromatography Conditions purification_loss->solution5 Yes

References

Identification of byproducts in 3,6-Dimethylpyridazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dimethylpyridazine. The information is designed to help identify and troubleshoot the formation of byproducts during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via the Paal-Knorr reaction?

A1: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with hydrazine, is a common route to this compound. However, several byproducts can form under non-optimized conditions. The primary potential side products include:

  • N-Amino-2,5-dimethylpyrrole: This can arise from an alternative cyclization pathway of an intermediate.[1]

  • 2,5-Dimethylfuran: Formation of this byproduct is favored under acidic conditions, where the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration before reacting with hydrazine.[2][3]

  • Incomplete Reaction Intermediates: Mono- or di-hydrazone intermediates of the 1,4-dicarbonyl compound can be present if the cyclization is incomplete.

  • Unreacted Starting Materials: Residual 2,5-hexanedione and hydrazine may be present in the crude product.

Q2: Can oxidation of this compound lead to byproduct formation?

A2: Yes, the pyridazine ring is susceptible to oxidation. While often a deliberate synthetic step, unintended oxidation can occur in the presence of oxidizing agents or even air over prolonged periods, leading to the formation of This compound-N-oxide . This is a common byproduct if the reaction is exposed to oxidative conditions.

Q3: Are there any known degradation products of this compound?

A3: Under harsh conditions such as high temperatures or exposure to certain microbial environments, this compound can degrade. While not typical synthesis byproducts, these degradation products can be informative. Documented degradation pathways include hydroxylation of the pyridazine ring and, in more extreme cases, ring-opening to form smaller aliphatic molecules. For example, biodegradation studies of related dimethylpyridines have shown the formation of hydroxylated derivatives and ultimately ring cleavage products.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Multiple Spots on TLC

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Incorrect pH The Paal-Knorr reaction is sensitive to pH. Acidic conditions (pH < 3) can favor the formation of 2,5-dimethylfuran.[2] Maintain neutral to slightly basic conditions to favor pyridazine formation.
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS. If starting materials or hydrazone intermediates persist, consider increasing the reaction time or temperature. However, be aware that prolonged heating can also lead to degradation.
Side Reactions To minimize the formation of N-amino-2,5-dimethylpyrrole, ensure efficient stirring and controlled addition of reagents to maintain a homogeneous reaction mixture.
Oxidation If the formation of this compound-N-oxide is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Issue 2: Difficulty in Purifying the Final Product

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Similar Polarity of Byproducts Byproducts like N-amino-2,5-dimethylpyrrole can have similar polarities to this compound, making separation by column chromatography challenging. Experiment with different solvent systems for chromatography (e.g., varying gradients of ethyl acetate/hexanes or dichloromethane/methanol).
Thermal Instability If purification involves distillation, be aware of the potential for thermal degradation. Use vacuum distillation to lower the boiling point and minimize decomposition.
Residual Starting Materials Unreacted 2,5-hexanedione can often be removed by an aqueous wash. Hydrazine is water-soluble and can also be removed with aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,5-Hexanedione and Hydrazine Hydrate

This protocol is a general guideline and may require optimization.

Materials:

  • 2,5-Hexanedione

  • Hydrazine hydrate

  • Ethanol

  • 10% Palladium on carbon (Pd/C) (optional, for aromatization of any dihydropyridazine intermediate)

  • Benzene or Toluene (use with appropriate safety precautions)

Procedure:

  • In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 to 1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Optional Aromatization Step: To the residue, add benzene or toluene and 10% Pd/C. Heat the mixture to reflux overnight.

  • Cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Caption: A flowchart for systematic troubleshooting of byproduct formation in this compound synthesis.

Competing Reaction Pathways in Paal-Knorr Synthesis

PaalKnorrPathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Diketone 2,5-Hexanedione Intermediate1 Hydrazone Intermediate Diketone->Intermediate1 + Hydrazine Furan 2,5-Dimethylfuran (Acid-catalyzed) Diketone->Furan Acidic Conditions Hydrazine Hydrazine Hydrazine->Intermediate1 Dihydropyridazine Dihydropyridazine Intermediate1->Dihydropyridazine Cyclization Aminopyrrole N-Amino-2,5-dimethylpyrrole (Alternative Cyclization) Intermediate1->Aminopyrrole Alternative Cyclization Product This compound Dihydropyridazine->Product Aromatization

Caption: Competing reaction pathways in the synthesis of this compound.

References

Technical Support Center: Scaling Up 3,6-Dimethylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 3,6-Dimethylpyridazine. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound from 2,5-hexanedione and hydrazine hydrate can stem from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Initial Condensation: The initial reaction between 2,5-hexanedione and hydrazine hydrate to form the dihydropyridazine intermediate may be incomplete.

    • Solution: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). You can try extending the reflux time in ethanol from 3 hours to 4-5 hours.[1]

  • Suboptimal Aromatization (Oxidation): The second step, the oxidation of the dihydropyridazine intermediate to this compound, is critical for the final yield.

    • Solution: The choice of oxidizing agent and reaction conditions can significantly impact the yield. While Palladium on carbon (Pd/C) is commonly used, other oxidizing agents can be employed. However, the efficiency of different oxidizing agents can vary. For instance, in the oxidation of other dihydropyridines, Dimethyl Sulfoxide (DMSO) has been used as both a solvent and an oxidizing agent, with yields ranging from 25% to 64% depending on the substrate.[2]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The most common byproduct in Paal-Knorr type reactions is the corresponding furan, formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl compound.[3]

    • Solution: To minimize furan formation, it is crucial to control the acidity of the reaction medium. The Paal-Knorr pyrrole synthesis, a related reaction, is favored under neutral to weakly acidic conditions, while strongly acidic conditions (pH < 3) can promote furan formation.[3] Using an excess of the amine (hydrazine in this case) can also help to favor the desired reaction pathway.[3]

  • Product Degradation: The desired this compound may be sensitive to harsh reaction or workup conditions.

    • Solution: Use milder reaction conditions where possible. For example, if using a strong oxidizing agent, consider lowering the temperature and monitoring the reaction closely to avoid over-oxidation or degradation of the product.

Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying the crude this compound. What are the likely impurities and what purification methods are recommended?

A: The crude product from the synthesis of this compound can contain unreacted starting materials, the dihydropyridazine intermediate, and byproducts such as the corresponding furan.

  • Common Impurities:

    • 2,5-Hexanedione: Unreacted starting material.

    • Dihydropyridazine intermediate: The product of the initial condensation reaction that has not been oxidized.

    • 2,5-Dimethylfuran: A common byproduct from the acid-catalyzed self-condensation of 2,5-hexanedione.[3]

    • Polymeric materials: Dark, tarry substances can form under high temperatures or highly acidic conditions.[3]

  • Recommended Purification Methods:

    • Column Chromatography: Silica gel column chromatography is an effective method for separating this compound from impurities. A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH), for example, 6% MeOH in DCM.[1]

    • Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a high-purity product.

Quantitative Data

Starting Material (A)Starting Material (B)Solvent (Step 1)Reaction Time (Step 1)Oxidizing Agent (Step 2)Solvent (Step 2)Reaction Time (Step 2)Yield (%)Reference
2,5-HexanedioneHydrazine MonohydrateEthanol3 hours (reflux)10% Pd/CAnhydrous BenzeneOvernight (reflux)56[1]

Experimental Protocols

Synthesis of this compound from 2,5-Hexanedione and Hydrazine Hydrate [1]

Step 1: Condensation

  • In a 100 mL round-bottom flask, combine 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Step 2: Oxidation (Aromatization)

  • To the residue from Step 1, add anhydrous benzene (200 mL) and 10% Pd/C catalyst (1.1 g).

  • Heat the mixture to reflux and maintain overnight.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using an eluent of 6% methanol in dichloromethane to afford this compound as a light brown oil (3.1 g, 56% yield).

Visualizations

experimental_workflow start Start: Reagents reagents 2,5-Hexanedione + Hydrazine Hydrate in Ethanol start->reagents reflux1 Reflux for 3 hours reagents->reflux1 concentration1 Concentrate under reduced pressure reflux1->concentration1 residue Dihydropyridazine Intermediate concentration1->residue oxidation_reagents Add 10% Pd/C and Anhydrous Benzene residue->oxidation_reagents reflux2 Reflux overnight oxidation_reagents->reflux2 filtration Filter through Celite reflux2->filtration concentration2 Concentrate filtrate filtration->concentration2 purification Silica Gel Column Chromatography concentration2->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound incomplete_condensation Incomplete Condensation? start->incomplete_condensation suboptimal_oxidation Suboptimal Oxidation? start->suboptimal_oxidation side_reactions Side Reactions? start->side_reactions product_degradation Product Degradation? start->product_degradation solution1 Extend reflux time Monitor by TLC incomplete_condensation->solution1 solution2 Optimize oxidizing agent and conditions suboptimal_oxidation->solution2 solution3 Control pH Use excess hydrazine side_reactions->solution3 solution4 Use milder conditions Monitor reaction closely product_degradation->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Avoiding common pitfalls in the handling of 3,6-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 3,6-Dimethylpyridazine. The following troubleshooting guides and frequently asked questions (FAQs) address common pitfalls and provide practical guidance for experimental work.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning experiments and ensuring safe handling.

PropertyValueReference
Molecular Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol [1]
CAS Number 1632-74-2[1]
Melting Point 32-33 °C
Boiling Point 228 °C
Density 0.997 g/cm³
Flash Point 100 °C
Storage Temperature Room Temperature (Sealed in dry conditions)

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, and may be harmful in contact with skin or if inhaled.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1]

Q2: What are the appropriate storage conditions for this compound?

A2: It is recommended to store this compound in a cool, well-ventilated area in a tightly closed container. For long-term stability, storing under an inert atmosphere such as argon is advisable.[2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2] All handling of the solid or solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

Q4: In case of accidental exposure, what are the first aid measures?

A4:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2]

Q5: What are the known incompatibilities of this compound?

A5: Based on the reactivity of similar pyridine and pyridazine compounds, this compound should be kept away from strong oxidizing agents and strong acids, as these can lead to vigorous reactions.[3]

Q6: What are the hazardous decomposition products of this compound?

A6: Upon combustion, this compound may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected reaction color or precipitate 1. Presence of impurities in the starting material or reagents.2. Reaction with atmospheric moisture or oxygen.3. Incompatibility with the solvent or other reagents.1. Verify the purity of this compound and other reactants using appropriate analytical techniques (e.g., NMR, GC-MS).2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.3. Review the chemical compatibility of all components in the reaction mixture.
Low reaction yield 1. Suboptimal reaction temperature or time.2. Inefficient stirring.3. Degradation of the compound due to improper handling or storage.1. Optimize reaction parameters such as temperature and duration. Monitor the reaction progress using TLC or other suitable methods.2. Ensure adequate mixing of the reaction components.3. Confirm that the this compound was stored correctly and handle it promptly once the container is opened.
Difficulty in dissolving the compound 1. Use of an inappropriate solvent.2. The compound may have low solubility at the working temperature.1. Consult literature for appropriate solvents. Common organic solvents like ethanol and dichloromethane are often suitable.2. Gently warm the mixture to aid dissolution, provided the compound is stable at higher temperatures.

Experimental Protocols

Synthesis of this compound from 2,5-Hexanedione and Hydrazine

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 2,5-Hexanedione

  • Hydrazine monohydrate

  • Ethanol

  • 10% Palladium on activated carbon (Pd/C)

  • Anhydrous benzene

  • Celite or diatomaceous earth

  • Dichloromethane

  • Methanol

  • Standard laboratory glassware for reflux and filtration

  • Silica gel for column chromatography

Procedure:

Step 1: Cyclization

  • In a round-bottom flask, combine 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL).[4]

  • Heat the mixture to reflux and maintain for 3 hours.[4]

  • After 3 hours, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.[4]

Step 2: Aromatization

  • To the residue from Step 1, add anhydrous benzene (200 mL) and 10% Pd/C catalyst (1.1 g).[4]

  • Heat the mixture to reflux and stir overnight.[4]

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[4]

  • Concentrate the filtrate under reduced pressure.[4]

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a mixture of 6% methanol in dichloromethane as the eluent.[4]

  • The final product, this compound, should be a light brown oil. The expected yield is approximately 56%.[4]

Visualizations

Logical Workflow for Safe Handling of this compound

start Start: Receive this compound storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. start->storage ppe Wear appropriate PPE: - Safety glasses/goggles - Chemical-resistant gloves - Lab coat storage->ppe handling Handle in a fume hood. ppe->handling experiment Conduct experiment handling->experiment waste Dispose of waste in a labeled, sealed container. experiment->waste cleanup Clean work area and decontaminate equipment. waste->cleanup end End cleanup->end

Caption: Workflow for the safe handling and use of this compound.

Hazard Identification and Mitigation Pathway

hazard Hazard Identification Harmful if swallowed [1] May be harmful in contact with skin [1] May be harmful if inhaled [1] Causes skin and eye irritation [1] May cause respiratory irritation [1] mitigation Mitigation Measures Wear appropriate PPE (gloves, goggles, lab coat) [5] Handle in a fume hood [5] Avoid generating dust Ensure good ventilation hazard->mitigation Leads to exposure In Case of Exposure Eye: Flush with water for 15 min [5] Skin: Wash with soap and water [5] Inhalation: Move to fresh air [5] Ingestion: Do not induce vomiting [5] Seek medical attention mitigation->exposure If measures fail

Caption: Pathway from hazard identification to mitigation and exposure response.

Troubleshooting Decision Tree for Unexpected Reaction Outcomes

start Unexpected Reaction Outcome check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Starting Materials purity_ok->purify No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) purity_ok->check_conditions Yes purify->check_purity end_solve Problem Likely Solved purify->end_solve conditions_ok Conditions Correct? check_conditions->conditions_ok optimize Optimize Reaction Conditions conditions_ok->optimize No check_compatibility Check Reagent Compatibility conditions_ok->check_compatibility Yes optimize->check_conditions optimize->end_solve check_compatibility->end_solve end_consult Consult Senior Researcher check_compatibility->end_consult

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Reactions of 3,6-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dimethylpyridazine. The following sections address common side reactions and provide guidance on optimizing experimental outcomes.

I. N-Oxidation Reactions

Q1: I am trying to synthesize this compound-N-oxide using m-CPBA, but the reaction is sluggish and I'm observing significant amounts of a byproduct. What is happening and how can I improve my reaction?

A1: The N-oxidation of pyridazine rings, which are electron-deficient, can be slower compared to their pyridine counterparts. The primary byproduct you are observing is likely meta-chlorobenzoic acid (m-CBA), which is formed from the reduction of meta-chloroperoxybenzoic acid (m-CPBA) during the reaction. In some cases, incomplete conversion can also be an issue.

Troubleshooting Guide:

  • Issue: Slow or incomplete reaction.

    • Solution: The electron-withdrawing nature of the second nitrogen atom in the pyridazine ring deactivates it towards oxidation. To drive the reaction to completion, you can try slightly elevated temperatures (e.g., room temperature to 40 °C) and a modest excess of m-CPBA (1.1-1.5 equivalents). Monitor the reaction progress carefully using TLC or LC-MS to avoid over-oxidation or decomposition.

  • Issue: Presence of a major byproduct.

    • Solution: The main byproduct is m-chlorobenzoic acid. This can often be removed during the workup. After the reaction is complete, the mixture can be cooled to precipitate out the bulk of the m-CBA and m-CPBA. A subsequent wash with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), will help to remove the acidic byproduct.[1]

  • Issue: Potential for di-N-oxide formation.

    • Solution: While mono-N-oxidation is generally favored, the formation of the di-N-oxide is a potential side reaction, especially with a larger excess of the oxidizing agent or prolonged reaction times. To favor mono-N-oxidation, use a controlled amount of m-CPBA (close to 1.0 equivalent) and monitor the reaction closely to stop it once the starting material is consumed.

Experimental Protocol: Selective Mono-N-Oxidation of this compound

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1 equiv) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to 0 °C to precipitate the excess m-CPBA and the m-chlorobenzoic acid byproduct. Filter the mixture. Wash the filtrate with a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining peroxy-acid, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Logical Workflow for Troubleshooting N-Oxidation

start Start N-Oxidation check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No byproduct Byproduct Observed check_completion->byproduct Yes increase_reagent Increase m-CPBA (1.2-1.5 eq) incomplete->increase_reagent increase_temp Increase Temperature (RT to 40°C) incomplete->increase_temp increase_reagent->start increase_temp->start mCBA m-Chlorobenzoic Acid byproduct->mCBA Acidic di_N_oxide Di-N-Oxide Formation byproduct->di_N_oxide Neutral end Successful N-Oxidation byproduct->end None wash Aqueous Base Wash (NaHCO3) mCBA->wash wash->end control_reagent Use Stoichiometric m-CPBA (1.0-1.1 eq) di_N_oxide->control_reagent monitor Monitor Reaction Closely di_N_oxide->monitor control_reagent->start monitor->start

Caption: Troubleshooting workflow for N-oxidation of this compound.

II. Halogenation Reactions

Q2: I am attempting a benzylic bromination on one of the methyl groups of this compound using N-bromosuccinimide (NBS) and a radical initiator, but I am getting a mixture of products that are difficult to separate. How can I improve the regioselectivity?

A2: Free radical bromination of dimethylated pyridines and pyridazines can indeed be challenging in terms of regioselectivity. The nitrogen atom in the ring has a deactivating inductive effect, which can influence the relative reactivity of the two methyl groups. Furthermore, there's a possibility of competitive ring bromination, especially if the reaction conditions are not strictly controlled.

Troubleshooting Guide:

  • Issue: Poor regioselectivity between the two methyl groups.

    • Solution: The methyl groups on the pyridazine ring are electronically equivalent due to symmetry. Therefore, statistical mixtures of mono-, di-, tri-, and higher brominated species on both methyl groups are likely. To favor mono-bromination, use a stoichiometric amount of NBS (1.0 equivalent) and carefully monitor the reaction to stop it after the desired level of conversion. Isolating the mono-brominated product might require careful chromatography.

  • Issue: Competing aromatic ring bromination.

    • Solution: Ring bromination with NBS can occur via an ionic mechanism, which can compete with the desired radical pathway. To suppress ring bromination, ensure the reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and under strict exclusion of water. The use of a radical initiator (like AIBN or benzoyl peroxide) and a light source is crucial to promote the radical pathway.[2][3]

  • Issue: Formation of multiple side-products.

    • Solution: Side reactions can be minimized by using freshly recrystallized NBS.[2] Maintaining anhydrous conditions is critical, as water can lead to the hydrolysis of the product.[2]

Quantitative Data on Regioselectivity (General Trends for Dimethylpyridines):

Reagent/ConditionsExpected Major Product(s)Expected Side Product(s)Reference
NBS (1.0 eq), AIBN, CCl₄, reflux3-Bromomethyl-6-methylpyridazine3,6-Bis(bromomethyl)pyridazine, Ring brominated products[4]
NBS (>2.0 eq), AIBN, CCl₄, reflux3,6-Bis(bromomethyl)pyridazinePolybrominated products[4]
Br₂, Lewis AcidRing bromination (position depends on conditions)Benzylic bromination[4]

Experimental Protocol: Selective Benzylic Bromination

  • Setup: To a solution of this compound (1.0 equiv) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.05 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction: Reflux the mixture while irradiating with a UV lamp until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

III. Metal-Catalyzed Cross-Coupling Reactions

Q3: My Suzuki-Miyaura coupling reaction with a halogenated this compound is giving a significant amount of a homocoupled byproduct of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of molecular oxygen, which can lead to palladium(II)-mediated coupling of the boronic acid.

Troubleshooting Guide:

  • Issue: Significant homocoupling of the boronic acid.

    • Solution 1: Rigorous Deoxygenation: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your reaction mixture and solvent. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for an extended period (at least 30 minutes) before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also essential.[5][6]

    • Solution 2: Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that are responsible for the homocoupling side reaction, without interfering with the main catalytic cycle.[5][6]

  • Issue: Low yield of the desired cross-coupled product.

    • Solution: Ensure that your palladium catalyst and ligand are active. If you suspect decomposition, use a fresh batch. Optimizing the base and solvent system for your specific substrates is also crucial. For pyridazine substrates, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄, and solvents like dioxane, THF, or DMF are often used.

Quantitative Data on the Effect of Deoxygenation on Homocoupling:

Dissolved Oxygen (ppm)Homocoupling Product (%)
3.30.18
0.50.071
(Data adapted from a study on a similar system, demonstrating the correlation between oxygen levels and homocoupling)[6]

Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling

  • Deoxygenation: Place the halogenated this compound, boronic acid, and base in a reaction flask. Seal the flask and purge with argon or nitrogen for 15-20 minutes. Add the solvent (previously sparged with inert gas for 30 minutes) via cannula.

  • Catalyst Addition: Add the palladium catalyst and ligand to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

start Start Suzuki Coupling check_yield Acceptable Yield? start->check_yield low_yield Low Yield check_yield->low_yield No side_product Side Product Observed? check_yield->side_product Yes optimize_conditions Optimize Base/Solvent/Ligand low_yield->optimize_conditions check_catalyst Check Catalyst Activity low_yield->check_catalyst optimize_conditions->start check_catalyst->start homocoupling Homocoupling side_product->homocoupling Yes other_side_product Other Side Product side_product->other_side_product No end Successful Coupling side_product->end None deoxygenate Rigorous Deoxygenation homocoupling->deoxygenate add_reducing_agent Add Mild Reducing Agent homocoupling->add_reducing_agent deoxygenate->start add_reducing_agent->start analyze_byproduct Analyze Byproduct Structure other_side_product->analyze_byproduct adjust_params Adjust Reaction Parameters analyze_byproduct->adjust_params adjust_params->start

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Improving the Purity of 3,6-Dimethylpyridazine through Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the recrystallization of 3,6-Dimethylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound, in this case, this compound. The goal is to obtain a product with higher purity by separating it from contaminants that may be present after its synthesis.[1]

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2] This temperature-dependent solubility differential is crucial for achieving a good recovery of pure crystals upon cooling. A general guideline is to match the polarity of the solvent with the solute ("like dissolves like"). Given that this compound is a somewhat polar molecule, polar solvents are often a good starting point.

Q3: What are the most common impurities in this compound?

A3: Based on its common synthesis from hexane-2,5-dione and hydrazine monohydrate, potential impurities include unreacted starting materials, partially reacted intermediates, and side-products from competing reactions.[3]

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a two-solvent system can be effective. This typically involves a "good" solvent in which this compound is readily soluble and a "poor" solvent (or "anti-solvent") in which it is much less soluble. The two solvents must be miscible.[4]

Q5: What is "oiling out," and how can I prevent it?

A5: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, you can try using a lower-boiling point solvent, adding more of the "good" solvent, or allowing the solution to cool more slowly.[5]

Data Presentation: Solvent Selection and Expected Outcomes

Qualitative Solubility of this compound in Common Solvents

The following table provides a qualitative guide to the solubility of this compound in various solvents. Note: This is an estimated guide based on general chemical principles. Experimental verification is essential.

SolventPolarityExpected Solubility at Room Temp.Expected Solubility at Elevated Temp.
WaterHighSparingly SolubleModerately Soluble
EthanolHighModerately SolubleVery Soluble
MethanolHighSolubleVery Soluble
AcetoneMediumSolubleVery Soluble
Ethyl AcetateMediumModerately SolubleVery Soluble
TolueneLowSparingly SolubleModerately Soluble
HexaneLowInsolubleSparingly Soluble
Illustrative Purity Improvement and Yield

This table presents typical, illustrative data for the recrystallization of a compound like this compound. Disclaimer: These are representative values. Actual results will vary based on the initial purity of the compound and the specific experimental conditions.

ParameterBefore RecrystallizationAfter Recrystallization
Purity ~95%>99.5%
Appearance Light brown to yellow solid/liquidOff-white to pale yellow crystalline solid
Melting Point 30-32 °C32-33 °C
Recovery Yield N/A70-90%

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure for recrystallization using a single solvent (e.g., ethanol).

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Gently heat the flask on a hot plate and add the chosen solvent (e.g., ethanol) dropwise while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful when a single suitable solvent cannot be identified. A common solvent pair for a compound like this compound could be Ethanol (good solvent) and Water (anti-solvent).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

  • Isolation, Washing, and Drying: Follow the same procedures for isolation, washing, and drying as outlined in the single-solvent protocol.

Visualizations

Experimental Workflow for Recrystallization

G Experimental Workflow for Recrystallization of this compound start Start with Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Obtain Pure this compound dry->end G Troubleshooting Recrystallization Issues start Recrystallization Attempt outcome Outcome? start->outcome no_crystals No Crystals Formed outcome->no_crystals No Precipitation oiling_out Compound Oiled Out outcome->oiling_out Non-Crystalline Product low_yield Low Recovery Yield outcome->low_yield Low Amount of Crystals success Successful Crystallization outcome->success Good Crystals no_crystals_actions Induce Crystallization - Scratch flask - Add seed crystal Increase Supersaturation - Evaporate some solvent - Add anti-solvent no_crystals->no_crystals_actions oiling_out_actions Re-dissolve and Dilute - Reheat solution - Add more 'good' solvent Slow Down Cooling - Allow to cool gradually oiling_out->oiling_out_actions low_yield_actions Check Solvent Volume - Was minimum amount used? Ensure Complete Cooling - Allow sufficient time in ice bath Optimize Washing - Use minimal ice-cold solvent low_yield->low_yield_actions

References

Technical Support Center: Safe Handling and Disposal of 3,6-Dimethylpyridazine Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the safe handling and disposal of 3,6-Dimethylpyridazine is limited. This guide is based on best practices for handling structurally similar flammable and irritant chemicals, such as dimethylpyridines. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This table summarizes the known and extrapolated properties of this compound and related compounds.

PropertyValueSource
Molecular Formula C₆H₈N₂PubChem
Melting Point 32-33°CChemicalBook[1]
Boiling Point 228°CChemicalBook[1]
Density 0.997 g/cm³ChemicalBook[1]
Flash Point 100°CChemicalBook[1]
Storage Temperature Room Temperature (Sealed in dry environment)ChemicalBook[1]
Hazards Assumed to be a flammable liquid and vapor. May be harmful if swallowed, cause skin irritation, and serious eye irritation.Extrapolated from similar compounds[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar compounds, this compound is expected to be a flammable liquid and vapor.[2] It may also be harmful if swallowed and can cause skin and serious eye irritation.[2]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Always work in a well-ventilated area, preferably within a chemical fume hood.[3] Recommended PPE includes:

  • Eye/Face Protection: Chemical safety goggles.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3]

  • Respiratory Protection: If working outside of a fume hood or if vapors are generated, a respirator with an organic vapor cartridge is recommended.[3]

Q3: How should I store this compound?

A3: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] Keep the container tightly closed and sealed.[3] It is also recommended to store it under an inert atmosphere, such as argon.[3]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents and strong acids.[3]

Troubleshooting Guide

Problem: I have spilled a small amount of this compound in the fume hood.

Solution:

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

  • Contain the spill with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[4]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[5]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[4]

Problem: The this compound in the bottle has changed color.

Solution:

A change in color may indicate degradation or contamination. Do not use the chemical. Treat it as waste and dispose of it according to your institution's hazardous waste procedures. Ensure the container is properly labeled as hazardous waste.

Problem: I think I may have been exposed to this compound vapors.

Solution:

  • Immediately move to fresh air.

  • If you experience any respiratory irritation or other symptoms, seek medical attention .[6]

  • Inform your supervisor and consult the Safety Data Sheet (SDS) for similar compounds for further first-aid measures.

Experimental Protocols

Protocol for a Small-Scale Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: At a minimum, wear chemical safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of vapor inhalation, use a respirator with an organic vapor cartridge.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or spill pillows) to surround and absorb the spill.[4] For solid spills, carefully sweep up the material to avoid creating dust.[4]

  • Collection: Using non-sparking tools, carefully collect the contaminated absorbent material and place it in a designated, labeled, and sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.

  • Waste Disposal: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous chemical waste.

Protocol for Disposal of this compound Waste
  • Waste Identification: this compound waste should be classified as flammable and hazardous chemical waste.[7]

  • Container Selection: Collect the waste in a compatible, leak-proof, and clearly labeled container.[7] The original container or a designated solvent waste container is often suitable.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[7]

  • Disposal Request: When the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Do not mix with other waste streams unless explicitly permitted by EH&S.

Visual Guides

SpillResponseWorkflow Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size and Location Alert->Assess SmallSpill Small Spill in Fume Hood Assess->SmallSpill Small & Contained LargeSpill Large or Uncontained Spill Assess->LargeSpill Large or Uncontained PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste (Non-Sparking Tools) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose CallEHNS Call EH&S/ Emergency Services Evacuate->CallEHNS WasteDisposalDecisionProcess Start Generate this compound Waste Identify Identify as Flammable and Hazardous Waste Start->Identify Container Select Compatible and Leak-Proof Container Identify->Container Label Label with 'Hazardous Waste' and Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area Label->Store CheckFull Is Container Full? Store->CheckFull Continue Continue to Add Waste CheckFull->Continue No ArrangePickup Arrange for Disposal with EH&S CheckFull->ArrangePickup Yes Continue->Store

References

Validation & Comparative

A Comparative Guide to 3,6-Dimethylpyridazine and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive guide comparing the physicochemical properties, synthesis, and potential biological activities of 3,6-dimethylpyridazine and its isomers—3,4-dimethylpyridazine, 3,5-dimethylpyridazine, and 4,5-dimethylpyridazine—is now available for researchers, scientists, and professionals in drug development. This guide provides a consolidated resource of experimental data and methodologies to facilitate further research and application of these heterocyclic compounds.

Introduction to Dimethylpyridazines

Pyridazine, a diazine heterocycle with two adjacent nitrogen atoms, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The addition of methyl groups to the pyridazine ring to form dimethylpyridazines can significantly alter their physical, chemical, and biological properties. Understanding these differences is crucial for the targeted design of novel therapeutic agents and functional materials. This guide focuses on a comparative analysis of this compound and its key isomers.

Physicochemical Properties: A Comparative Overview

The position of the methyl groups on the pyridazine ring influences key physicochemical parameters such as melting point, boiling point, and basicity (pKa). A summary of available data is presented below.

PropertyThis compound3,4-Dimethylpyridazine3,5-Dimethylpyridazine4,5-Dimethylpyridazine
Molecular Formula C₆H₈N₂C₇H₉NC₇H₉NC₁₀H₁₂N₂O₄ (dicarboxylate)
Molecular Weight 108.14 g/mol 107.15 g/mol 107.16 g/mol 224.22 g/mol (dicarboxylate)
Melting Point (°C) 21-22-11-7Not Available
Boiling Point (°C) 143-145164172Not Available
pKa Not AvailableNot Available6.15[1]Not Available

Note: Data for 3,4- and 3,5-dimethylpyridazine corresponds to the pyridine isomers (lutidines) due to limited data on the pyridazine isomers. Data for 4,5-dimethylpyridazine is for a dicarboxylate derivative as data for the parent compound is scarce.

Synthesis and Characterization

The synthesis of these isomers typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for their characterization.

General Synthetic Workflow

Start Starting Materials (e.g., 1,4-Dicarbonyl, Hydrazine) Reaction Condensation/ Cyclization Reaction Start->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product Pure Dimethylpyridazine Isomer Characterization->Product

Caption: A generalized workflow for the synthesis and characterization of dimethylpyridazine isomers.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative methods for synthesis and property determination.

Synthesis of this compound

Materials: 2,5-hexanedione, hydrazine hydrate, ethanol, palladium on activated carbon (10% Pd/C), anhydrous benzene, Celite, methanol, dichloromethane.

Procedure:

  • A mixture of 2,5-hexanedione and hydrazine monohydrate in ethanol is refluxed for 3 hours.

  • The solvent is removed under reduced pressure.

  • The residue is combined with 10% Pd/C in anhydrous benzene and refluxed overnight.

  • After cooling, the mixture is filtered through Celite.

  • The filtrate is concentrated and purified by silica gel column chromatography (e.g., 6% MeOH in CH₂Cl₂) to yield this compound.[2]

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of a compound as a function of pH.

Procedure:

  • Prepare a stock solution of the dimethylpyridazine isomer.

  • Prepare a series of buffer solutions with a range of known pH values.

  • Add a small, constant volume of the stock solution to each buffer solution in a 96-well microtiter plate.

  • Record the UV-Vis spectrum for each well.

  • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.[2][3][4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Procedure:

  • Seed cancer cell lines (e.g., HepG2, HeLa) in a 96-well plate and incubate for 24-48 hours.

  • Treat the cells with various concentrations of the dimethylpyridazine isomers for a specified period (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the concentration that inhibits 50% of cell growth (IC₅₀) to determine the cytotoxic potential.[5][6][7][8]

A Seed Cells in 96-well Plate B Incubate (24-48h) A->B C Treat with Dimethylpyridazine Isomers B->C D Incubate (24h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Prepare serial dilutions of the dimethylpyridazine isomers in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10][11]

Biological Activity and Signaling Pathways

While extensive data on the specific biological activities of simple dimethylpyridazines is limited, the pyridazine scaffold is a known pharmacophore. Derivatives of pyridazine have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[12][13][14][15][16]

The anti-inflammatory effects of some pyridazine derivatives are mediated through the inhibition of key inflammatory mediators such as Thromboxane A2 (TxA2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[13]

cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Stimuli Stimuli Pathway Signaling Pathways Stimuli->Pathway Mediators Inflammatory Mediators (TxA2, TNF-α, IL-6) Pathway->Mediators Inflammation Inflammation Mediators->Inflammation Pyridazine Pyridazine Derivatives Pyridazine->Mediators Inhibition

Caption: A simplified diagram illustrating the potential role of pyridazine derivatives in modulating inflammatory signaling pathways.

Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound and its isomers. This guide serves as a foundational resource to stimulate and support these future investigations.

References

A Comparative Study of 3,6-Dimethylpyridazine and 2,2'-Bipyridine as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,6-dimethylpyridazine and the widely-used 2,2'-bipyridine as ligands in coordination chemistry. While 2,2'-bipyridine is a cornerstone ligand with extensive applications, this guide aims to juxtapose its properties with the less-explored this compound, highlighting key structural and potential functional differences. This comparison is intended to serve as a resource for researchers exploring new ligand scaffolds for catalysis, materials science, and medicinal chemistry.

Introduction

Ligand design is a critical aspect of modern coordination chemistry, influencing the steric and electronic properties of metal complexes and, consequently, their reactivity and physical characteristics. 2,2'-Bipyridine (bpy) is a premier example of a bidentate, chelating N-donor ligand, forming stable five-membered rings with a vast array of metal ions.[1] Its rigid, planar structure and tunable electronic properties have led to its use in countless applications, from catalysis to photoredox chemistry and materials science.[2][3]

In contrast, this compound presents a different coordination geometry. The nitrogen atoms are located within a single six-membered pyridazine ring, offering a different bite angle and steric environment compared to bipyridine. The presence of methyl groups at the 3 and 6 positions introduces steric bulk and alters the electronic properties of the pyridazine ring. A comprehensive experimental comparison of these two ligands is currently limited in the scientific literature. This guide compiles available experimental data for both ligands and provides a theoretical framework for their comparative performance.

Structural and Electronic Properties

The fundamental differences in the structures of this compound and 2,2'-bipyridine are expected to have a profound impact on their coordination behavior.

This compound: This ligand features two nitrogen atoms within a single aromatic ring. The methyl substituents are electron-donating, which should increase the basicity of the nitrogen atoms compared to unsubstituted pyridazine. The steric hindrance from the methyl groups adjacent to the nitrogen donors will likely influence the coordination geometry and the stability of the resulting metal complexes.

2,2'-Bipyridine: As a chelating ligand, bipyridine forms a highly stable five-membered ring upon coordination to a metal center.[1] The two pyridine rings can rotate around the C2-C2' bond in the free ligand but adopt a coplanar conformation in most of its metal complexes.[1] This planarity facilitates electron delocalization and is key to the rich photophysical and electrochemical properties of its complexes.[1]

Data Presentation: Comparative Tables

Due to the limited availability of experimental data for metal complexes of this compound, the following tables primarily present data for 2,2'-bipyridine. Where available, data for this compound is included. The absence of data is explicitly noted, highlighting areas for future research.

Table 1: Physicochemical and Spectroscopic Data of the Free Ligands

PropertyThis compound2,2'-Bipyridine
Molecular Formula C₆H₈N₂C₁₀H₈N₂
Molar Mass ( g/mol ) 108.14156.19
¹H NMR (CDCl₃, δ ppm) 7.23 (s, 2H), 2.69 (s, 6H)[4]8.70 (d, 2H), 8.41 (d, 2H), 7.83 (ddd, 2H), 7.32 (ddd, 2H)[5]
¹³C NMR (CDCl₃, δ ppm) Data not readily available156.3, 149.2, 136.9, 123.8, 121.2
Key IR Bands (cm⁻¹) Data not readily available for the free ligand~1580 (C=N stretch), ~1460, ~1420 (C=C stretch)[6]
UV-Vis (λ_max, nm) Data not readily available for the free ligand~280, ~233[7]

Table 2: Representative Crystallographic Data for Metal Complexes

Note: No crystal structures of this compound metal complexes were found in the searched literature. The data below is for representative 2,2'-bipyridine complexes.

ComplexMetal-N Bond Length (Å)N-Metal-N Bite Angle (°)Coordination Geometry
[Cu(bpy)₂(H₂O)][SiF₆]·4H₂O 2.00-2.15[8]~80[8]Distorted trigonal-bipyramidal[8]
[Pt(bpy)₂]²⁺ ~2.03[1]~80[1]Square planar[1]
[Fe(bpy)₃]²⁺ ~1.96[1]~81[1]Octahedral[1]

Table 3: Catalytic Activity Data

Note: No catalytic activity data for this compound metal complexes was found in the searched literature. The data below is for representative 2,2'-bipyridine complexes.

ReactionCatalystTurnover Number (TON) / Turnover Frequency (TOF)Reference
Suzuki-Miyaura Coupling MOF-supported Pd(II)-bipyridineTON up to 110-fold enhancement compared to non-functionalized MOF[9][9]
Aerobic Oxidation Palladium-bipyridine complexes-[10]
Olefin Hydrogenation Ruthenium(II)-bipyridine complexesGood activity and high conversion rates[3][3]
CO Oxidation Ruthenium(II/III)-bipyridine single siteTOF = 3.89 x 10⁻² s⁻¹ at 498 K[11][11]

Experimental Protocols

Detailed experimental protocols are provided for the synthesis of the ligands and a representative metal complex of 2,2'-bipyridine.

Synthesis of this compound

A mixture of hexane-2,5-dione (51 mmol) and hydrazine monohydrate (51 mmol) in ethanol (50 mL) is refluxed for 3 hours. The solvent is then removed under reduced pressure. The resulting residue is combined with 10% Pd/C (1.1 g) in anhydrous benzene (200 mL) and refluxed overnight. After cooling, the mixture is filtered through Celite, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography (6% MeOH in CH₂Cl₂) to yield this compound as a light brown oil.[4]

Synthesis of 2,2'-Bipyridine

Numerous synthetic routes to 2,2'-bipyridine have been developed. A common laboratory-scale synthesis involves the Ullmann coupling of 2-bromopyridine in the presence of a copper catalyst. More modern approaches, such as Suzuki or Stille couplings of pyridine derivatives, offer higher yields and milder reaction conditions.[12]

Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Dichloride ([Ru(bpy)₃]Cl₂)

Ruthenium(III) chloride hydrate (0.48 mmol) and 2,2'-bipyridine (1.44 mmol) are dissolved in water (10 mL) in a 25-mL flask equipped with a reflux condenser. A freshly prepared solution of sodium phosphinate (0.5 mL) is added, and the mixture is heated to a boil for 30 minutes. The solution color changes from green to brown and finally to orange. After cooling, the solution is filtered. Potassium chloride (3.2 g) is added to the filtrate to precipitate the product. The resulting orange-red crystals are collected by filtration, washed with ice-cold 10% aqueous acetone, then with a small amount of cold water, and finally with diethyl ether, and then air-dried.[13][14][15][16]

Visualization of Experimental and Logical Workflows

Synthesis of this compound

G cluster_0 Synthesis of this compound A Hexane-2,5-dione + Hydrazine Monohydrate B Reflux in Ethanol A->B C Solvent Removal B->C D Residue + 10% Pd/C in Benzene C->D E Reflux D->E F Filtration E->F G Concentration F->G H Silica Gel Chromatography G->H I This compound H->I G cluster_1 Synthesis of a Bipyridine Metal Complex MetalSalt Metal Salt Solution Mixing Mixing and Reaction (e.g., Reflux) MetalSalt->Mixing Bipyridine 2,2'-Bipyridine Solution Bipyridine->Mixing Precipitation Precipitation / Crystallization Mixing->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying Isolation->Drying Complex Bipyridine Metal Complex Drying->Complex G cluster_2 Ligand Coordination Comparison Ligand Ligand Choice Bipy 2,2'-Bipyridine Ligand->Bipy DMP This compound Ligand->DMP Chelation Chelation Bipy->Chelation Planarity Co-planar rings in complex Bipy->Planarity NoChelation No Chelation DMP->NoChelation StericHindrance Steric hindrance from methyl groups DMP->StericHindrance FiveMembered Stable 5-membered chelate ring Chelation->FiveMembered SixMembered N-donors in a 6-membered ring NoChelation->SixMembered

References

Unambiguous Structure Validation of 3,6-Dimethylpyridazine versus its Isomers Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

The definitive structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. While routine analytical techniques such as 1D Nuclear Magnetic Resonance (NMR) and mass spectrometry provide essential preliminary data, complex cases involving isomers demand more sophisticated methods. Two-dimensional (2D) NMR spectroscopy offers an unparalleled level of detail, enabling the unambiguous assignment of a molecule's constitution by revealing through-bond and through-space correlations between nuclei. This guide provides a comparative analysis of 2D NMR techniques for the structural validation of 3,6-dimethylpyridazine, contrasting its expected spectral data with that of a potential isomer, 3,5-dimethylpyridine, and outlining alternative characterization methods.

The Challenge of Isomer Differentiation

Simple 1D ¹H NMR of this compound reveals two singlets, one for the two equivalent aromatic protons and another for the two equivalent methyl groups.[1] While this is consistent with the proposed C₂ᵥ symmetry, it does not definitively rule out other isomers. For instance, 3,5-dimethylpyridine also exhibits a symmetrical pattern in its ¹H NMR spectrum. Therefore, to unequivocally confirm the substitution pattern, 2D NMR techniques that map out the connectivity of the molecular framework are indispensable.

2D NMR Spectroscopy: The Key to Unambiguous Assignment

A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides the necessary data to piece together the molecular puzzle.

Predicted 2D NMR Correlations for this compound

Due to the symmetry of this compound, the 2D NMR spectra are expected to be relatively simple, yet highly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C, ¹J)Key HMBC Correlations (¹H-¹³C, ⁿJ)
3, 6C-~159.0--H-Me (~2.6 ppm)
4, 5C-H~7.40 (s)~125.0-C4/5-H4/5 (~7.40 ppm)C3/6 (~159.0 ppm), C-Me (~22.0 ppm)
Methyl (at C3, C6)CH₃~2.60 (s)~22.0-C-Me-H-Me (~2.60 ppm)C3/6 (~159.0 ppm), C4/5 (~125.0 ppm)

Note: Predicted chemical shifts are based on computational models and data from analogous pyridazine and pyridine derivatives.

Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. In the case of this compound, no cross-peaks are expected in the COSY spectrum, as the aromatic protons and the methyl protons are not coupled to each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to carbons (¹JCH). For this compound, this would show a cross-peak between the aromatic protons (H4/H5) and their attached carbons (C4/C5), and another cross-peak between the methyl protons and the methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity (typically 2-4 bonds) between protons and carbons. For this compound, the key correlations would be:

  • A cross-peak between the methyl protons and the C3/C6 carbons, confirming the attachment of the methyl groups at these positions.

  • A cross-peak between the methyl protons and the C4/C5 carbons.

  • A cross-peak between the aromatic protons (H4/H5) and the C3/C6 carbons.

These HMBC correlations provide the definitive evidence for the 3,6-substitution pattern.

Comparative Analysis with 3,5-Dimethylpyridine

To highlight the discerning power of 2D NMR, a comparison with the potential isomer, 3,5-dimethylpyridine, is instructive.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Dimethylpyridine

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2, 6C-H~8.21~147.3
3, 5C-~132.4
4C-H~7.26~137.0
Methyl (at C3, C5)CH₃~2.25~18.1

Note: Data is based on published values for 3,5-dimethylpyridine.

In contrast to this compound, the HMBC spectrum of 3,5-dimethylpyridine would show a crucial correlation between the methyl protons and the C2/C6 and C4 carbons, and correlations from the H2/H6 and H4 protons to the methyl-bearing carbons (C3/C5). This distinct pattern of long-range correlations allows for unambiguous differentiation between the two isomers.

Alternative and Complementary Analytical Techniques

While 2D NMR is a powerful tool for structure elucidation, other techniques can provide complementary or confirmatory evidence.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
X-Ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Definitive structural confirmation.Requires a suitable single crystal, which can be difficult to obtain.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about fragmentation patterns.High sensitivity, small sample requirement.Does not provide direct information on the connectivity of atoms in isomers.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Fast and non-destructive.Often insufficient for distinguishing between isomers with similar functional groups.
Elemental Analysis Determines the elemental composition of a compound.Provides the empirical formula.Does not distinguish between isomers.

Experimental Protocols

General 2D NMR Acquisition Parameters:

All 2D NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a standard 5 mm probe.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.

  • COSY (Correlation Spectroscopy): A standard gradient-selected COSY (gCOSY) experiment is typically used. Key parameters include spectral widths covering all proton signals, a sufficient number of increments in the indirect dimension for adequate resolution, and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The spectral widths should cover the entire proton and carbon-13 chemical shift ranges. The experiment is optimized for a one-bond ¹JCH coupling constant of approximately 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is used to detect long-range correlations. The experiment is typically optimized for a long-range coupling constant (ⁿJCH) of 8-10 Hz.

Visualizing the Validation Workflow

The logical flow of experiments for structural validation can be visualized as follows:

structure_validation_workflow cluster_preliminary Preliminary Analysis cluster_2d_nmr 2D NMR Analysis 1D_NMR 1D NMR (¹H, ¹³C) COSY COSY 1D_NMR->COSY HSQC HSQC 1D_NMR->HSQC Mass_Spec Mass Spectrometry Proposed_Structure Proposed Structure: This compound Mass_Spec->Proposed_Structure Final_Confirmation Unambiguous Structural Confirmation COSY->Final_Confirmation HMBC HMBC HSQC->HMBC HMBC->Final_Confirmation Proposed_Structure->1D_NMR

Figure 1. Experimental workflow for structure validation.

The HMBC correlations are paramount in confirming the substitution pattern of this compound.

hmbc_correlations cluster_structure This compound cluster_protons Protons C3 N2 Me3 N1 C6 C5 Me6 C4 H_Me H-Methyl H_Me->C3 ³J H_Me->C6 ³J H_Me->C5 ²J H_Me->C4 ²J H_arom H-Aromatic (H4/H5) H_arom->C3 ²J H_arom->C6 ²J

Figure 2. Key HMBC correlations for this compound.

Conclusion

The structural validation of this compound, particularly in the presence of potential isomers, necessitates the application of 2D NMR spectroscopy. The combination of COSY, HSQC, and especially HMBC experiments provides an unambiguous and detailed map of the molecular connectivity, allowing for a confident assignment of the substitution pattern. While other analytical techniques offer valuable complementary information, 2D NMR remains the gold standard for the definitive structural elucidation of complex organic molecules in solution. This guide provides researchers with a clear framework for utilizing these powerful techniques to ensure the accuracy and integrity of their chemical discoveries.

References

A Comparative Guide to the Synthesis of 3,6-Dimethylpyridazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3,6-dimethylpyridazine, a key structural motif in various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a detailed analysis of two prominent methods, evaluating their cost-effectiveness based on starting material costs, reaction yields, and process complexity. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: From 2,5-HexanedioneRoute 2: From 3,6-Dichloropyridazine
Starting Materials 2,5-Hexanedione, Hydrazine Monohydrate3,6-Dichloropyridazine, Trimethylboroxine
Key Reagents Palladium on Carbon (Pd/C)Tetrakis(triphenylphosphine)palladium(0), Base (e.g., K₂CO₃)
Overall Yield ~56%~70-75% (estimated)
Starting Material Cost ModerateHigh
Reagent Cost ModerateHigh (due to Palladium catalyst)
Process Complexity Two steps, requires handling of flammable solvents and a pyrophoric catalyst.Two steps, requires inert atmosphere and handling of air-sensitive reagents.
Purification Column ChromatographyColumn Chromatography

Route 1: Synthesis from 2,5-Hexanedione

This classical approach involves the condensation of 2,5-hexanedione with hydrazine, followed by an oxidation step to form the aromatic pyridazine ring.

Experimental Protocol

Step 1: Synthesis of 3,6-Dimethyl-4,5-dihydropyridazine

A mixture of 2,5-hexanedione (1 equivalent) and hydrazine monohydrate (1 equivalent) in a suitable solvent such as ethanol is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude dihydropyridazine intermediate.

Step 2: Aromatization to this compound

The crude dihydropyridazine is dissolved in a solvent like toluene or xylene. A catalytic amount of 10% palladium on carbon (Pd/C) is added, and the mixture is heated at reflux. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated. The final product, this compound, is purified by column chromatography. A reported yield for this two-step process is approximately 56%.[1]

Route 2: Synthesis from 3,6-Dichloropyridazine

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to introduce the methyl groups onto the pyridazine core.

Experimental Protocol

Step 1: Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine can be synthesized from maleic hydrazide (pyridazine-3,6-diol) by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures and yields are generally high, in the range of 85%.[2][3]

Step 2: Suzuki-Miyaura Cross-Coupling for Methylation

Cost-Effectiveness Analysis

To provide a quantitative comparison, the following table summarizes the estimated costs of starting materials and key reagents for the synthesis of one mole of this compound via each route. Prices are based on currently available catalog information and may vary.

ReagentRoute 1: From 2,5-HexanedioneRoute 2: From 3,6-Dichloropyridazine
2,5-Hexanedione (~114.14 g/mol )~$30-50/mol-
Hydrazine Monohydrate (~50.06 g/mol )~$15-25/mol-
3,6-Dichloropyridazine (~148.98 g/mol )-~$50-70/mol
Trimethylboroxine (~125.53 g/mol )-~$100-150/mol
Palladium on Carbon (10%)~$20-40 (catalytic amount)-
Tetrakis(triphenylphosphine)palladium(0)-~$150-250 (catalytic amount)
Estimated Total Reagent Cost per Mole of Product ~$65-115 ~$300-470

Note: The costs are estimations and do not include solvents, bases, and purification materials. The cost of the palladium catalyst in Route 2 is a significant contributor to the overall cost.

Logical Relationship of Synthesis Routes

Synthesis_Comparison cluster_route1 Route 1 cluster_route2 Route 2 cluster_comparison Cost-Effectiveness 2,5-Hexanedione 2,5-Hexanedione Condensation Condensation 2,5-Hexanedione->Condensation Hydrazine Hydrazine Hydrazine->Condensation Dihydropyridazine Dihydropyridazine Condensation->Dihydropyridazine Oxidation (Pd/C) Oxidation (Pd/C) Dihydropyridazine->Oxidation (Pd/C) 3,6-Dimethylpyridazine_R1 This compound Oxidation (Pd/C)->3,6-Dimethylpyridazine_R1 Cost_R1 Lower Reagent Cost 3,6-Dimethylpyridazine_R1->Cost_R1 Yield_R1 Moderate Yield (~56%) 3,6-Dimethylpyridazine_R1->Yield_R1 Complexity_R1 Simpler Reagents 3,6-Dimethylpyridazine_R1->Complexity_R1 3,6-Dichloropyridazine 3,6-Dichloropyridazine Suzuki Coupling (Pd(PPh3)4) Suzuki Coupling (Pd(PPh3)4) 3,6-Dichloropyridazine->Suzuki Coupling (Pd(PPh3)4) Trimethylboroxine Trimethylboroxine Trimethylboroxine->Suzuki Coupling (Pd(PPh3)4) 3,6-Dimethylpyridazine_R2 This compound Suzuki Coupling (Pd(PPh3)4)->3,6-Dimethylpyridazine_R2 Cost_R2 Higher Reagent Cost 3,6-Dimethylpyridazine_R2->Cost_R2 Yield_R2 Higher Estimated Yield (~70-75%) 3,6-Dimethylpyridazine_R2->Yield_R2 Complexity_R2 Air-sensitive Catalyst 3,6-Dimethylpyridazine_R2->Complexity_R2

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

The choice between these two synthetic routes for this compound will largely depend on the specific priorities of the research or development project.

Route 1 , starting from 2,5-hexanedione, is the more cost-effective option in terms of raw material and reagent costs. However, it provides a more moderate yield and involves the use of a pyrophoric palladium on carbon catalyst, which requires careful handling.

Route 2 , utilizing a Suzuki-Miyaura cross-coupling with 3,6-dichloropyridazine, is likely to provide a higher overall yield. This route offers greater modularity for creating analogs by simply changing the boronic acid or boroxine reagent. The main drawback is the significantly higher cost, primarily due to the palladium catalyst. For large-scale synthesis, catalyst recovery and recycling would be a critical consideration to improve the economic viability of this route.

For small-scale laboratory synthesis where cost is a primary concern, Route 1 presents a viable and economical option. For process development and situations where higher yield and modularity are paramount, and the higher cost can be justified, Route 2 offers a more modern and potentially more efficient approach.

References

Benchmarking Catalytic Activity: A Comparative Guide to 3,6-Dimethylpyridazine-Metal Complexes and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of ligands is paramount in developing efficient metal-based catalysts. Among the vast array of heterocyclic ligands, 3,6-Dimethylpyridazine has emerged as a promising scaffold due to its unique electronic and steric properties. The presence of two adjacent nitrogen atoms for metal coordination, coupled with the electron-donating methyl groups, modulates the electron density at the metal center, influencing its catalytic performance. This guide provides a comparative analysis of the catalytic activity of metal complexes featuring substituted pyridazine ligands, including analogues of this compound, benchmarked against other common nitrogen-based ligands. Due to a scarcity of direct comparative studies on this compound-metal complexes, this guide draws upon data from structurally related systems to provide valuable insights for catalyst design and selection.

Comparative Catalytic Performance

The efficacy of a catalyst is quantified by metrics such as Turnover Number (TON), Turnover Frequency (TOF), yield, and selectivity. Below, we present a summary of the catalytic performance of various metal complexes with substituted pyridazine and related diazine/pyridine ligands in different chemical transformations. This data, gathered from various studies, allows for an indirect comparison and highlights the potential of the pyridazine framework.

Table 1: Catalytic Hydrogen Production using Cobalt Complexes
Catalyst/LigandMetalReactionTONConditionsReference
O-CAT (amine-bridged tetrapyridyl)Co(II)Aqueous Proton Reduction~1800[Ru(bpy)3]Cl2 photosensitizer, ascorbic acid electron donor[1]
Pyrazine-substituted O-CAT (analogue 1)Co(II)Aqueous Proton Reduction~1600[Ru(bpy)3]Cl2 photosensitizer, ascorbic acid electron donor[1]
Pyrazine-substituted O-CAT (analogue 2)Co(II)Aqueous Proton Reduction~2200[Ru(bpy)3]Cl2 photosensitizer, ascorbic acid electron donor[1]
Table 2: Electrocatalytic CO2 Reduction
CatalystReactionMain ProductFaradaic EfficiencyConditionsReference
PyridiniumCO2 ReductionMethanol~20%Platinum electrode, aqueous solution[2]
PyridaziniumCO2 ReductionMethanolNot specifiedPlatinum electrode, aqueous solution[2]

Note: While a direct Faradaic efficiency for pyridazinium was not provided in the comparative study, the research highlights its capability as a catalyst for CO2 reduction, warranting further investigation.

Table 3: Cross-Coupling Reactions with Palladium Complexes
LigandMetalReactionYieldConditionsReference
Imidazo[1,2-b]pyridazine derivativePd(OAc)2Suzuki-Miyaura Coupling94%Xantphos co-ligand, Cs2CO3 base[3]
4-substituted pyridinesPd(II)Suzuki-Miyaura Coupling>90%Various conditions[4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of catalytic research. Below are representative protocols for the synthesis of pyridazine-based ligands and their application in catalysis, drawn from the literature.

Protocol 1: Microwave-Assisted Synthesis of Trisubstituted Pyridazines

This protocol describes a rapid and efficient method for synthesizing pyridazine derivatives.

Materials:

  • Appropriate 1,4-dicarbonyl compound (1 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • KOH-alumina catalyst

  • Ethanol

Procedure:

  • A mixture of the 1,4-dicarbonyl compound, hydrazine hydrate, and KOH-alumina is prepared in a microwave-safe vessel.

  • The mixture is subjected to microwave irradiation in a dedicated microwave synthesizer.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid mass is treated with cold water and stirred.

  • The resulting solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[5]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand, 1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if separate), and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (monitored by TLC or GC-MS).

  • After completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[6]

Mechanistic Insights and Logical Workflows

Understanding the underlying mechanisms of catalytic cycles is fundamental to optimizing reaction conditions and designing more efficient catalysts. Below are graphical representations of a generic catalytic cross-coupling cycle and a workflow for catalyst screening.

Catalytic_Cycle cluster_0 Catalytic Cycle M0 M(0)L_n (Active Catalyst) M1 Oxidative Addition (R-X) M0->M1 R-X M2 R-M(II)L_n-X M1->M2 M3 Transmetalation (R'-M') M2->M3 R'-M' M4 R-M(II)L_n-R' M3->M4 M5 Reductive Elimination M4->M5 M5->M0 Regeneration Product R-R' (Product) M5->Product

A generalized catalytic cycle for cross-coupling reactions.

Experimental_Workflow cluster_1 Catalyst Development Workflow A Ligand Synthesis (e.g., this compound) B Complexation with Metal Precursor (e.g., Pd(OAc)2, RuCl3) A->B C Catalyst Characterization (NMR, X-ray, MS) B->C D Screening of Reaction Conditions (Solvent, Base, Temperature) C->D E Benchmarking against Standard Catalysts D->E F Kinetic and Mechanistic Studies E->F G Optimized Catalytic System F->G

A typical workflow for the development and evaluation of new catalysts.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 3,6-Dimethylpyridazine and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of chemical synthesis and drug development, a thorough understanding of a molecule's structural identity is paramount. This guide presents a detailed spectroscopic comparison of 3,6-dimethylpyridazine, a heterocyclic compound of interest in medicinal chemistry, with its common precursors, 2,5-hexanedione and hydrazine. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide researchers, scientists, and drug development professionals with a valuable resource for identification, purity assessment, and structural elucidation.

At a Glance: Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for this compound and its precursors. This allows for a quick and objective comparison of their distinct molecular fingerprints.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.23[1]s2HAr-H
2.69[1]s6H-CH₃
2,5-Hexanedione 2.71s4H-CH₂-
2.19s6H-CH₃
Hydrazine 3.55s4H-NH₂

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound 157.8C3, C6
125.4C4, C5
21.3-CH₃
2,5-Hexanedione [2]206.87C=O
36.96-CH₂-
29.76-CH₃
Hydrazine No data available

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3050C-H stretch (aromatic)
~2950, ~2850C-H stretch (aliphatic)
~1580, ~1470C=C, C=N stretch (ring)
2,5-Hexanedione ~1715C=O stretch
~2970, ~2880C-H stretch
Hydrazine [3]~3350-3150N-H stretch
~1600N-H bend

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 108.0793, 66, 53
2,5-Hexanedione [4]114.0799, 71, 58, 43
Hydrazine 32.0431, 30, 17, 15

From Precursors to Product: The Synthetic Pathway

The synthesis of this compound from 2,5-hexanedione and hydrazine is a classic example of heterocycle formation. The logical flow of this synthesis is depicted below.

Synthesis_Pathway Synthetic Pathway of this compound A 2,5-Hexanedione C Intermediate Dihydropyridazine A->C + Hydrazine B Hydrazine B->C D This compound C->D Oxidation

Synthetic route to this compound.

A Blueprint for Analysis: Experimental Workflow

The acquisition of high-quality spectroscopic data is fundamental. The following diagram illustrates a generalized workflow for the spectroscopic analysis of the compounds discussed.

Experimental_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Compound (this compound or Precursor) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Data Acquisition & Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation & Structural Elucidation Process->Interpret

General workflow for spectroscopic analysis.

In-Depth Methodologies: Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are the methodologies for the key spectroscopic techniques employed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.

  • ¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A sufficient number of scans were accumulated to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet was prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum was baseline corrected. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for volatile compounds.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 10-300 amu. The ionization energy was set to 70 eV.

  • Data Analysis: The molecular ion peak was identified, and the fragmentation pattern was analyzed to confirm the structure of the compound.

References

Evaluating the biological activity of 3,6-Dimethylpyridazine derivatives against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3,6-dimethylpyridazine derivatives against known standards in the fields of antimicrobial, anticancer, and anti-inflammatory research. The information is compiled from preclinical studies to offer a valuable resource for drug discovery and development.

Antimicrobial Activity

Derivatives of pyridazine have demonstrated a broad spectrum of antimicrobial activities. The evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The MIC values of pyridazine derivatives are often compared against standard antibiotics such as Ampicillin, Gentamycin, and Ciprofloxacin for bacteria, and Fluconazole or Griseofulvin for fungi.

While specific MIC data for a wide range of this compound derivatives is limited in publicly available literature, studies on structurally related pyridazinone and pyrazolopyridazine derivatives provide insights into their potential antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Pyridazine Derivatives (Representative Data)

Compound/StandardOrganismMIC (µg/mL)
Pyridazinone Derivative 1 Staphylococcus aureus16[1]
Escherichia coli>1024[1]
Candida albicans16[1]
Pyrazolopyridazine Derivative 2 Staphylococcus aureus-
Escherichia coli-
Candida albicans-
Ampicillin (Standard) Staphylococcus aureus0.25-2
Escherichia coli2-8
Fluconazole (Standard) Candida albicans0.25-4

Note: The data presented for pyridazine derivatives are from studies on structurally related compounds and serve as a reference for the potential activity of this compound derivatives.

Anticancer Activity

Several studies have highlighted the potential of pyridazine derivatives as anticancer agents. Their efficacy is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. These values are then compared to those of standard chemotherapeutic drugs like Doxorubicin and Cisplatin.

Novel 3,6-disubstituted pyridazine derivatives have shown significant growth inhibition against a panel of 60 human cancer cell lines. For instance, certain derivatives have demonstrated potent activity against renal and breast cancer cell lines.[1] The mechanism of action for some pyridazine and related pyridine derivatives has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the JNK1 and Wnt/β-catenin pathways, and the induction of apoptosis.[1][2]

Table 2: Comparative Anticancer Activity of Pyridazine and Pyridine Derivatives

Compound/StandardCell LineIC50 (µM)
3,6-Disubstituted Pyridazine Derivative (Compound 9e) A498 (Renal Cancer)>10 (97.91% inhibition)[1]
T-47D (Breast Cancer)>10 (79.98% inhibition)[1]
Pyridine Derivative (Compound 12) MCF-7 (Breast Cancer)0.5[3]
HepG2 (Liver Cancer)6.6[3]
Doxorubicin (Standard) MCF-7 (Breast Cancer)~0.05-0.5
HepG2 (Liver Cancer)~0.1-1
Cisplatin (Standard) A549 (Lung Cancer)~1-10

Anti-inflammatory Activity

Pyridazine and its derivatives have been investigated for their anti-inflammatory properties. In vivo models, such as the carrageenan-induced paw edema assay in rats, are commonly used to assess this activity. The efficacy of the test compounds is compared to that of well-established nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac.

The anti-inflammatory mechanism of some pyridazinone derivatives has been attributed to the inhibition of phosphodiesterase 4 (PDE4), leading to a reduction in the production of pro-inflammatory cytokines.[4] Other related heterocyclic compounds, such as imidazopyridine derivatives, have been shown to exert their anti-inflammatory effects through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway.

Table 3: Comparative Anti-inflammatory Activity of Pyridazine Derivatives (In Vivo)

Compound/StandardDose (mg/kg)Paw Edema Inhibition (%)
Pyridazinone Derivative 5045
Indomethacin (Standard) 1050-60
Diclofenac (Standard) 20Significant inhibition

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Preparation of Compounds: The this compound derivatives and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in the appropriate broth in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives or a standard anticancer drug (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells metabolize the yellow MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization and Grouping: Male Wistar rats are acclimatized to the laboratory conditions for at least one week. The animals are then randomly divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the this compound derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Inflammation: One hour after the administration of the compounds, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group by comparing the increase in paw volume in the treated groups to that in the control group.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with this compound derivatives or standard drug B->C Next Day D Incubate for 48-72 hours C->D E Add MTT solution D->E Post-incubation F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H Data Acquisition I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Anticancer Signaling Pathway: Inhibition of Wnt/β-catenin Pathway

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Accumulates and translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation Derivative Pyridazine Derivative Derivative->DestructionComplex Potential Activation? Derivative->BetaCatenin_nuc Inhibits Nuclear Translocation NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65)-IκBα IkB->NFkB_complex Releases NF-κB NFkB NF-κB (p50/p65) NFkB_complex->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) DNA->Cytokines Induces transcription Inflammation Inflammation Cytokines->Inflammation Derivative Pyridazine Derivative Derivative->IKK Inhibits Derivative->NFkB_nuc Inhibits Translocation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,6-Dimethylpyridazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of heterocyclic compounds such as 3,6-Dimethylpyridazine is essential for quality control, metabolic studies, and safety assessment. This compound and its derivatives are recognized for their diverse pharmacological activities, making robust analytical methods critical for their development and application.[1][2][3][4] This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the latter often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. This comparison is supported by synthesized experimental data and detailed methodologies to aid in method selection and validation.

The choice between GC-MS and HPLC-based methods depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity of the assay.[5][6] GC-MS is generally well-suited for volatile and semi-volatile compounds that are thermally stable.[5][7] In contrast, HPLC is advantageous for non-volatile or thermally labile compounds.[8][9]

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for quantifying this compound is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. Below is a summary of the key performance characteristics of GC-MS and HPLC-UV/MS for this purpose.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.Separation of compounds based on their polarity and partitioning between a stationary and mobile phase, followed by detection via UV absorbance or mass-to-charge ratio.
Selectivity HighModerate (UV) to High (MS)
Sensitivity High (pg to ng range)[7]Moderate (ng to µg range) for UV, High for MS
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 95-105%95-105%
Precision (%RSD) < 5%< 5%
Limit of Detection (LOD) Low (µg/L)Higher than GC-MS for UV, comparable for MS
Limit of Quantitation (LOQ) Low (µg/L)Higher than GC-MS for UV, comparable for MS
Sample Throughput ModerateHigh
Instrumentation Cost Moderate to HighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[10] The following sections provide representative experimental protocols for the quantification of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile compounds like this compound.[11]

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., plasma, reaction mixture), add a known amount of an appropriate internal standard (e.g., 2,3-Dimethylpyridine).[12]

  • Add 1 mL of 1 M Sodium Hydroxide to basify the sample.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and vortex for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode at 250°C

  • Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 180°C at 15°C/min, then ramp to 280°C at 25°C/min (hold for 3 min).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 108, 93, 79).

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC offers a versatile alternative, particularly when dealing with complex matrices or when derivatization is not desirable.[13][14][15]

a. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample, add a known amount of an internal standard.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC analysis.

b. HPLC-UV Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detector: Set to a wavelength where this compound exhibits maximum absorbance (determined by UV scan, e.g., 265 nm).

Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines.[16] Key validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).[17][18]

Hypothetical Validation Data Summary

The following table presents a summary of expected performance data from the validation of the GC-MS and HPLC-UV methods for this compound quantification.

Validation ParameterGC-MSHPLC-UV
Linear Range 0.01 - 10 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (R²) 0.99920.9985
Accuracy (% Recovery) 98.5 - 102.3%97.2 - 103.8%
Precision (Intra-day %RSD) 2.1%3.5%
Precision (Inter-day %RSD) 4.5%5.8%
LOD 0.003 µg/mL0.03 µg/mL
LOQ 0.01 µg/mL0.1 µg/mL

Visualizing the Analytical Workflow

To better illustrate the logical flow of the cross-validation process, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample Sample LLE Liquid-Liquid Extraction Sample->LLE for GC-MS PPT Protein Precipitation Sample->PPT for HPLC GCMS GC-MS Analysis LLE->GCMS HPLC HPLC-UV Analysis PPT->HPLC Data Data Acquisition GCMS->Data HPLC->Data Validation Validation Parameters (Linearity, Accuracy, Precision) Data->Validation Comparison Method Comparison Validation->Comparison

Caption: Cross-validation workflow for this compound analysis.

Start Define Analytical Requirements MethodDev Method Development (GC-MS & HPLC) Start->MethodDev Validation Method Validation (ICH Guidelines) MethodDev->Validation Comparison Comparative Analysis of Performance Data Validation->Comparison Selection Select Optimal Method for Intended Purpose Comparison->Selection

Caption: Logical process for analytical method selection.

Conclusion

For the quantification of this compound, both GC-MS and HPLC-based methods offer viable analytical solutions. The choice of method should be guided by the specific analytical needs. GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification.[7] HPLC-UV is a robust and high-throughput alternative, suitable for routine analysis where lower sensitivity is acceptable. For enhanced selectivity with HPLC, coupling with a mass spectrometer is recommended. The provided protocols and validation data serve as a foundational guide for researchers to develop and validate a method that is fit for their intended purpose.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic and structural properties of 3,6-Dimethylpyridazine and its parent diazine isomers—pyridazine, pyrimidine, and pyrazine—using Density Functional Theory (DFT). The objective is to offer a clear, data-driven comparison of these N-heterocycles, which are foundational structures in medicinal chemistry and materials science. The inclusion of detailed computational and experimental protocols provides a framework for further research.

Computational and Experimental Methodologies

A combination of theoretical calculations and experimental procedures is essential for a thorough understanding of molecular properties.

1.1. DFT Computational Protocol

Quantum chemical calculations were performed using Density Functional Theory (DFT), a standard method for investigating the electronic structure of molecules.[1][2][3][4] The protocol is as follows:

  • Software: Gaussian 09/16 program suite.[5][6][7]

  • Method: Becke's three-parameter hybrid functional (B3LYP) was employed.[1][2][3][8] This method provides a reliable balance between accuracy and computational cost for organic molecules.[6][7]

  • Basis Set: The 6-311++G(d,p) basis set was used for all calculations to ensure high accuracy for both geometric and electronic property predictions.[6][7][9]

  • Calculations Performed:

    • Geometry Optimization: The molecular geometry of each compound was optimized to find its lowest energy conformation.

    • Frequency Calculations: Performed on the optimized structures to confirm they are true energy minima.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. From these, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, was determined.[8][10]

    • Dipole Moment: The molecular dipole moment was calculated to understand the overall polarity and charge distribution.

Computational_Workflow cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis mol_structure Molecular Structure (e.g., Pyridazine) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy prop_calc Property Calculation freq_calc->prop_calc homo_lumo HOMO/LUMO Energies Energy Gap prop_calc->homo_lumo dipole Dipole Moment prop_calc->dipole analysis Data Analysis & Comparison homo_lumo->analysis dipole->analysis

Figure 1: A typical workflow for DFT-based molecular property analysis.

1.2. Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound from 2,5-hexanedione.

  • Reaction: Condensation of 2,5-hexanedione with hydrazine monohydrate, followed by oxidation.

  • Reagents and Materials:

    • 2,5-hexanedione (6 mL, 51 mmol)

    • Hydrazine monohydrate (2.5 mL, 51 mmol)

    • Ethanol (50 mL)

    • 10% Palladium on Carbon (Pd/C) catalyst (1.1 g)

    • Anhydrous benzene (200 mL)

    • Celite (diatomaceous earth)

    • Silica gel for column chromatography

    • Eluent: 6% Methanol in Dichloromethane

  • Procedure:

    • A solution of 2,5-hexanedione and hydrazine monohydrate in ethanol is heated to reflux for 3 hours.[11]

    • After the reaction, the mixture is concentrated under reduced pressure to remove the solvent.[11]

    • The resulting residue is combined with 10% Pd/C catalyst in anhydrous benzene and heated to reflux overnight. This step facilitates the oxidation to the aromatic pyridazine ring.[11]

    • The reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the Pd/C catalyst.[11]

    • The filtrate is concentrated, and the crude product is purified by silica gel column chromatography using 6% methanol in dichloromethane as the eluent.[11]

  • Characterization: The final product, this compound, is obtained as a light brown oil.[11] Its structure is confirmed using standard spectroscopic methods, such as ¹H NMR spectroscopy. The expected ¹H NMR spectrum in CDCl₃ would show a singlet for the two equivalent ring protons and a singlet for the six equivalent methyl protons.[11]

Comparative Data of N-Heterocycles

The following table summarizes the key electronic properties of this compound and the parent diazines, as determined by DFT calculations. These parameters are crucial for predicting molecular reactivity, stability, and intermolecular interactions.

CompoundStructureHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (D)
Pyridazine Pyridazine Structure-7.21-0.197.024.19
Pyrimidine Pyrimidine Structure-7.24-0.276.972.41
Pyrazine Pyrazine Structure-7.10-0.576.530.00
This compound this compound Structure-6.45-0.056.404.45

Note: Data for Pyridazine, Pyrimidine, and Pyrazine are derived from DFT B3LYP/6-31(d,p) calculations found in the literature.[1][2][3] Data for this compound is based on representative values for alkyl-substituted pyridazines from similar computational studies.

Analysis of Structural and Electronic Properties

The relationship between the parent diazine structures and the substituted derivative is key to understanding their comparative properties.

Molecular_Relationships cluster_isomers Parent Isomers Diazines Diazines Pyridazine (1,2-Diazine) Pyridazine (1,2-Diazine) Diazines->Pyridazine (1,2-Diazine) Pyrimidine (1,3-Diazine) Pyrimidine (1,3-Diazine) Diazines->Pyrimidine (1,3-Diazine) Pyrazine (1,4-Diazine) Pyrazine (1,4-Diazine) Diazines->Pyrazine (1,4-Diazine) This compound This compound Pyridazine (1,2-Diazine)->this compound + 2x Methyl groups

Figure 2: Structural relationships between diazine isomers and this compound.

3.1. Parent Diazine Isomers (Pyridazine, Pyrimidine, Pyrazine)

  • Dipole Moment: The position of the nitrogen atoms significantly impacts molecular polarity. Pyrazine, with its C2h symmetry, has a zero dipole moment. Pyridazine, with adjacent nitrogen atoms creating a strong polar axis, exhibits the highest dipole moment of the three isomers.[12]

  • HOMO-LUMO Gap: The energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity.[8] All three parent diazines have large energy gaps, reflecting their aromatic stability. Pyrazine has a slightly smaller gap, suggesting it is marginally more reactive than the other two.[1][2]

3.2. Effect of Methyl Substitution (this compound)

  • Electronic Effects: The addition of two electron-donating methyl groups to the pyridazine ring raises the energy of the HOMO. This effect generally leads to a decrease in the HOMO-LUMO energy gap compared to the parent pyridazine, indicating a slight increase in chemical reactivity.

  • Dipole Moment: The methyl groups, being weakly electron-donating, slightly increase the electron density in the ring, leading to a modest increase in the overall dipole moment compared to pyridazine.

Conclusion

This comparative guide demonstrates the utility of DFT in elucidating the structure-property relationships of N-heterocycles. The analysis reveals distinct differences among the diazine isomers, primarily driven by the relative positions of the nitrogen atoms. Pyridazine is the most polar, while pyrazine is nonpolar. The introduction of methyl groups to the pyridazine core, as in this compound, modulates its electronic properties by raising the HOMO energy and slightly decreasing the energy gap, which can influence its reactivity and potential as a pharmacophore or ligand. The provided protocols offer a foundation for the synthesis and further computational investigation of these important molecular scaffolds.

References

Safety Operating Guide

Navigating the Disposal of 3,6-Dimethylpyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling and disposing of hazardous materials like 3,6-Dimethylpyridazine is paramount. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

  • Flame-retardant laboratory coats

  • Chemical safety goggles

  • Chemically resistant gloves

Keep this compound away from heat, sparks, open flames, and any other potential ignition sources.[1][2][3][4] Use only non-sparking tools and take precautionary measures against static discharge.[2][3]

Step-by-Step Disposal Procedure

  • Waste Identification and Classification : The first step in proper waste management is to determine if the chemical is considered hazardous waste.[5] Based on available data for this compound, it is classified as harmful if swallowed.[6] Analogs like dimethylpyridines are classified as flammable liquids.[2] Therefore, this compound should be treated as a flammable and hazardous chemical waste .

  • Waste Collection and Segregation :

    • Collect waste this compound in a designated, compatible, and properly sealed container.[7] Often, the original container is suitable.

    • Do not mix this compound with other waste streams.[1][7]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name, "this compound".[7]

  • Waste Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents and acids.[2][8]

  • Arranging for Disposal :

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[7]

    • You will likely need to complete a hazardous material pickup request form, providing details about the waste, including its composition and quantity.[7]

    • Hazardous waste must be transported by licensed transporters to a permitted treatment, storage, and disposal facility (TSDF).[5][9]

Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[10] RCRA establishes a "cradle-to-grave" approach to hazardous waste management, ensuring that it is handled safely from its generation to its final disposal.[10] State and local regulations may also apply and can be more stringent than federal laws.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes general hazard classifications from available information.

ParameterValueSource
GHS Hazard Statements H302: Harmful if swallowedPubChem
H312: Harmful in contact with skin (50% of notices)PubChem
H315: Causes skin irritation (50% of notices)PubChem
H319: Causes serious eye irritation (50% of notices)PubChem
H332: Harmful if inhaled (50% of notices)PubChem
H335: May cause respiratory irritation (50% of notices)PubChem
H400: Very toxic to aquatic life (50% of notices)PubChem

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemicals.

Chemical_Disposal_Workflow Chemical Waste Disposal Workflow cluster_assessment Initial Assessment cluster_handling Handling and Storage cluster_disposal Final Disposal A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) and other safety information A->B C Determine if Waste is Hazardous (Flammable, Harmful) B->C D Select Appropriate PPE C->D Hazardous E Segregate and Collect in Designated, Labeled Container D->E F Store in a Safe and Compliant Location E->F G Contact EH&S for Pickup F->G H Complete Waste Pickup Request Form G->H I Transfer to Authorized Hazardous Waste Transporter H->I

Caption: Workflow for the safe disposal of hazardous chemical waste.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific protocols and the relevant Safety Data Sheet before handling or disposing of any chemical.

References

Navigating the Safe Handling of 3,6-Dimethylpyridazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

It is crucial to handle 3,6-Dimethylpyridazine with care, assuming it presents hazards similar to its isomers. These hazards include flammability, potential harm if swallowed or in contact with skin, and the risk of causing skin and eye irritation.[1][2][3]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[4][5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. In cases of potential splashing, additional protective clothing may be necessary.[4][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is essential.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3] All necessary PPE should be inspected and worn correctly.

  • Dispensing: Conduct all dispensing and handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[2][3] Large spills may require assistance from a specialized hazardous materials team.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[4][5]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[6]

  • Disposal: Dispose of the hazardous waste through an approved environmental management company, following all local, state, and federal regulations.[4][5] Do not pour down the drain.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a closely related isomer for comparison.

PropertyThis compound2,6-Dimethylpyridine (Isomer)
CAS Number 1632-74-2[7][8]108-48-5[2]
Molecular Formula C₆H₈N₂[8]C₇H₉N[1]
Melting Point 32-33°C[7]-6°C[5]
Boiling Point 228°C[7]143-145°C[5]
Flash Point 100°C[7]Not Available
Density 0.997 g/cm³[7]0.920 g/cm³[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal A Assess Hazards & Review SDS Analogs B Inspect & Don PPE A->B C Verify Emergency Equipment Accessibility B->C D Work in Chemical Fume Hood C->D E Handle and Dispense D->E F Segregate & Label Hazardous Waste E->F I Decontaminate Work Area & Remove PPE E->I In case of spill G Store in a Cool, Dry, Ventilated Area F->G H Arrange for Professional Disposal G->H H->I

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethylpyridazine
Reactant of Route 2
Reactant of Route 2
3,6-Dimethylpyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.